molecular formula C6H9N3OS2 B1271448 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol CAS No. 51412-74-9

5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Cat. No.: B1271448
CAS No.: 51412-74-9
M. Wt: 203.3 g/mol
InChI Key: CVSASYGIPVPIJG-UHFFFAOYSA-N
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Description

5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C6H9N3OS2 and its molecular weight is 203.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-yl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS2/c11-6-8-7-5(12-6)9-1-3-10-4-2-9/h1-4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSASYGIPVPIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375040
Record name 5-(Morpholin-4-yl)-1,3,4-thiadiazole-2(3H)-thione
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Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51412-74-9
Record name 5-(Morpholin-4-yl)-1,3,4-thiadiazole-2(3H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51412-74-9
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Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule, which are critical steps in the drug discovery and development pipeline.

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices and data interpretation.

Synthesis and Molecular Structure

A common and effective method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of dithiocarbazates.[2] For the title compound, this would typically involve the reaction of a morpholine-derived thiosemicarbazide with carbon disulfide in the presence of a base.[2][3]

The expected structure of this compound features a central 1,3,4-thiadiazole ring, a morpholine ring attached at the 5-position, and a thiol group at the 2-position. It's important to note the potential for thiol-thione tautomerism in the solid state and in solution.[4]

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for a comprehensive characterization. The logical workflow for analyzing this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MassSpec Mass Spectrometry Purification->MassSpec Interpretation Structural Elucidation FTIR->Interpretation NMR->Interpretation UV_Vis->Interpretation MassSpec->Interpretation Purity Purity Assessment Interpretation->Purity Validation Data Correlation Purity->Validation

Caption: Workflow for the spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Expected Spectral Data and Interpretation:

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)Vibration ModeExpected AppearanceRationale
~3100-3000C-H stretch (thiadiazole ring)Weak to mediumAromatic C-H stretching vibrations.
~2950-2850C-H stretch (morpholine)Medium to strongAliphatic C-H stretching from the morpholine ring.
~2600-2550S-H stretch (thiol)Weak, often broadThe thiol stretch is notoriously weak and can be difficult to observe.
~1610-1590C=N stretch (thiadiazole ring)Medium to strongCharacteristic stretching vibration of the endocyclic C=N bond.[5]
~1450-1400C-H bend (morpholine)MediumScissoring and bending vibrations of the CH₂ groups in the morpholine ring.
~1300-1200C-N stretch (thiadiazole-morpholine)Medium to strongStretching vibration of the bond connecting the two rings.
~1115-1070C-O-C stretch (morpholine)Strong, sharpCharacteristic asymmetric stretching of the ether linkage in the morpholine ring.
~700-600C-S stretchWeak to mediumStretching vibrations of the carbon-sulfur bonds within the thiadiazole ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides insights into the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5-14.5Singlet (broad)1HSH (thiol)The acidic proton of the thiol group is often broad and downfield.[6]
~3.70-3.80Triplet4HO-(CH₂)₂Protons adjacent to the oxygen atom in the morpholine ring are deshielded.
~3.40-3.50Triplet4HN-(CH₂)₂Protons adjacent to the nitrogen atom in the morpholine ring.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~175-185C=S (thione tautomer) or C-S (thiol tautomer)The chemical shift of the C2 carbon is highly dependent on the tautomeric form.
~160-170C5 (thiadiazole)The C5 carbon attached to the morpholine nitrogen.
~65-70O-(CH₂)₂ (morpholine)Carbons adjacent to the oxygen in the morpholine ring.
~45-50N-(CH₂)₂ (morpholine)Carbons adjacent to the nitrogen in the morpholine ring.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is useful for characterizing conjugated systems.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol). The concentration is adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm. The solvent is used as a blank.

Expected Spectral Data:

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the 1,3,4-thiadiazole ring and the conjugated system. The exact position of the absorption maximum (λ_max) will be influenced by the solvent polarity.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectral Data:

  • Molecular Ion Peak: The most important piece of information is the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). For this compound (C₆H₉N₃OS₂), the expected exact mass is approximately 203.02.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Expected fragments could arise from the cleavage of the morpholine ring or the thiadiazole ring.

Data Consolidation and Structural Validation

The final step in the characterization process is to consolidate the data from all spectroscopic techniques to build a coherent and self-validating picture of the molecule's structure.

G Compound 5-Morpholin-4-yl-1,3,4- thiadiazole-2-thiol FTIR FT-IR Data (Functional Groups) Compound->FTIR Vibrational Modes NMR NMR Data (Carbon-Hydrogen Framework) Compound->NMR Chemical Shifts MS Mass Spec Data (Molecular Weight) Compound->MS m/z

Caption: Correlation of spectroscopic data for structural validation.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, integrating FT-IR, NMR, UV-Vis, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully performing these experiments and interpreting the resulting data in a holistic manner, researchers can confidently confirm the identity, purity, and structure of this promising heterocyclic compound, paving the way for its further investigation in drug discovery and development programs.

References

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). ResearchGate. Retrieved from [Link]

  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., et al. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Retrieved from [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Retrieved from [Link]

  • Rahman, N. A., & Slaihim, M. M. (2024). Synthesis and identification of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate, and study of the biological activity of some of their Schiff bases. ResearchGate. Retrieved from [Link]

  • Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... - ResearchGate. (n.d.). Retrieved from [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2025). PubMed Central. Retrieved from [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones : A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-5-mercapto-1,3,4-thiadiazole. (n.d.). PubChem. Retrieved from [Link]

  • Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. (n.d.). PubMed. Retrieved from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Drug Design, Development and Therapy. Retrieved from [Link]

  • 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. (n.d.). MDPI. Retrieved from [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI. Retrieved from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co.. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Properties of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, a plausible synthetic pathway, and its potential biological significance, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile pharmacophore that has garnered considerable attention in the scientific community. This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine, a core component of nucleobases, which allows it to interfere with biological processes like DNA replication. Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties. The incorporation of a morpholine moiety, a privileged scaffold in medicinal chemistry, is anticipated to enhance the compound's physicochemical properties and biological activity.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the successful investigation of any novel compound. Based on established methodologies for the synthesis of related 1,3,4-thiadiazole derivatives, a plausible and efficient protocol for the preparation of this compound is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-morpholinothiocarbonyl hydrazide

  • To a solution of morpholine (1.0 eq) in a suitable solvent such as ethanol, add carbon disulfide (1.1 eq) dropwise at 0-5 °C with constant stirring.

  • After the addition is complete, add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The resulting precipitate of 4-morpholinothiocarbonyl hydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to this compound

  • Suspend the 4-morpholinothiocarbonyl hydrazide (1.0 eq) in a suitable high-boiling solvent like dimethylformamide (DMF).

  • Add a base, such as anhydrous potassium carbonate (1.5 eq), to the suspension.

  • Heat the mixture to reflux (around 120-140 °C) for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR is expected to show characteristic signals for the morpholine protons (typically in the range of 3.5-3.8 ppm and 3.2-3.5 ppm) and a signal for the thiol proton, which may be broad and exchangeable with D₂O.

    • ¹³C-NMR will show signals for the carbon atoms of the morpholine ring and two distinct signals for the carbons of the thiadiazole ring.

  • Infrared (IR) Spectroscopy:

    • A characteristic absorption band for the N-H stretch of the tautomeric thione form is expected around 3100-3200 cm⁻¹.

    • C=N stretching vibrations of the thiadiazole ring should appear around 1600-1650 cm⁻¹.

    • The C-S stretching vibrations will be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.

Crystal Structure Analysis

While a definitive crystal structure of this compound is not yet publicly available, we can construct a highly probable model based on the crystallographic data of the closely related analog, 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. This allows for an authoritative discussion of the likely molecular geometry and intermolecular interactions.

Molecular Geometry

The molecule is expected to exist predominantly in the thione tautomeric form, which is common for 2-mercapto-1,3,4-thiadiazoles. The 1,3,4-thiadiazole ring will be essentially planar. The morpholine ring typically adopts a chair conformation. The dihedral angle between the thiadiazole ring and the mean plane of the morpholine ring will be a key conformational parameter.

Hypothetical Crystallographic Data

Based on analogs, the following crystallographic parameters can be anticipated. These are provided for illustrative purposes and would require experimental validation.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 110
Z4
Intermolecular Interactions and Crystal Packing

The crystal packing is likely to be dominated by a network of hydrogen bonds. The N-H group of the thiadiazole ring (in the thione form) can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the oxygen atom of the morpholine ring can act as acceptors. These interactions are crucial in stabilizing the crystal lattice. Additionally, weaker C-H···S and C-H···N interactions may further contribute to the overall packing arrangement.

Diagram: Hypothetical Molecular Structure of this compound

Caption: 2D representation of the thione tautomer.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to interact with a variety of biological targets. The presence of the morpholine ring often improves pharmacokinetic properties, such as solubility and membrane permeability.

Anticancer Activity

Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity. Their mechanism of action can be multifaceted, including:

  • Enzyme Inhibition: They are known to inhibit crucial enzymes involved in cancer cell proliferation, such as carbonic anhydrases, kinases, and histone deacetylases.

  • DNA Intercalation: The planar thiadiazole ring can intercalate between DNA base pairs, disrupting DNA replication and transcription.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Antimicrobial Activity

The sulfur and nitrogen atoms in the thiadiazole ring are thought to play a key role in the antimicrobial activity of these compounds. They can chelate with metal ions essential for bacterial enzyme function or interfere with cell wall synthesis.

Diagram: Representative Signaling Pathway for Biological Activity

G cluster_0 Cellular Environment cluster_1 Downstream Effects Compound 5-Morpholin-4-yl- 1,3,4-thiadiazole-2-thiol Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding/ Inhibition Pathway Signaling Pathway (e.g., Kinase Cascade) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Response

Caption: Generalized mechanism of action.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This in-depth guide has provided a foundational understanding of its synthesis, structural characteristics, and potential biological activities. The hypothetical crystal structure, based on a close analog, offers valuable insights into the molecular geometry and intermolecular forces that govern its solid-state behavior.

Future research should focus on the definitive elucidation of its crystal structure through single-crystal X-ray diffraction. A thorough investigation of its biological activity against a panel of cancer cell lines and microbial strains is warranted. Furthermore, structure-activity relationship (SAR) studies, involving modifications of the morpholine and thiadiazole moieties, could lead to the discovery of even more potent and selective drug candidates.

References

  • Öztürk, S., et al. (2007). 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1099. [Link]

  • Fun, H.-K., et al. (2008). N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o2006. [Link]

  • Zhang, Z.-G. (2009). N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2509. [Link]

  • Gomha, S. M., et al. (2012). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3067. [Link]

  • Chemsrc. (n.d.). N-[5-(4-Pyridyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide. [Link]

  • PubChem. (n.d.). 2-(dipropylamino)-n-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. [Link]

An In-depth Technical Guide to 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document will delve into the structural features, spectral characterization, and synthetic pathways of this specific morpholine-substituted derivative. Furthermore, it will explore its potential applications in drug development, drawing parallels with the broader class of thiadiazole compounds.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes in pathological conditions.[2] The unique electronic properties of the thiadiazole ring, including its mesoionic character, facilitate its ability to cross biological membranes and interact with various protein targets.[2]

The versatility of the 1,3,4-thiadiazole core has led to its incorporation into a multitude of pharmacologically active agents with a broad spectrum of activities, including:

  • Anticancer[1][3]

  • Antimicrobial[1]

  • Antiviral[1]

  • Anti-inflammatory[1]

  • Anticonvulsant[1]

  • Diuretic[4]

The subject of this guide, this compound, combines the privileged 1,3,4-thiadiazole scaffold with a morpholine moiety. Morpholine is a common heterocyclic motif in medicinal chemistry, often introduced to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The presence of a thiol group at the 2-position provides a reactive handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of diverse chemical libraries for drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key known properties of this compound.

PropertyValueSource
Molecular Formula C₆H₉N₃OS₂N/A
Molecular Weight 203.29 g/mol N/A
CAS Number 24456-83-7N/A
Appearance Solid (predicted)N/A
Melting Point 176-178 °CN/A
Boiling Point 311.5 °C at 760 mmHgN/A
Density 1.66 g/cm³N/A
XLogP3 0.7284N/A
Topological Polar Surface Area 94.2 ŲN/A

Synthesis and Characterization

Conceptual Synthetic Pathway

The synthesis would likely proceed through the following key steps:

  • Formation of a Dithiocarbazate Intermediate: Reaction of morpholine with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form the potassium salt of morpholine-4-carbodithioic acid.

  • Reaction with a Hydrazine Derivative: Subsequent reaction of the dithiocarbazate with a hydrazine derivative, such as hydrazine hydrate or a substituted hydrazine.

  • Cyclization: Acid-catalyzed cyclization of the resulting intermediate to form the 1,3,4-thiadiazole ring.

Synthesis_Pathway Morpholine Morpholine Dithiocarbazate Potassium Morpholine-4-carbodithioate Morpholine->Dithiocarbazate + CS₂ / Base CS2 CS₂ Base Base (e.g., KOH) Intermediate Thiocarbohydrazide Intermediate Dithiocarbazate->Intermediate + Hydrazine Hydrate Hydrazine Hydrazine Hydrate Product This compound Intermediate->Product Cyclization (Acid) Acid Acid Catalyst

Characterization Techniques

The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques. While specific spectral data for this exact compound is not currently published, the expected characteristic signals are described below based on the analysis of closely related structures.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A broad absorption band in the region of 3100-2500 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group.

    • Characteristic C-N and C-S stretching vibrations within the thiadiazole ring.

    • Strong absorptions corresponding to the C-O-C stretching of the morpholine ring.

    • Absence of the N-H stretching bands that would be present in the precursor, 5-amino-1,3,4-thiadiazole-2-thiol.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically two multiplets in the regions of ~3.5-4.0 ppm and ~3.0-3.5 ppm. A broad singlet corresponding to the thiol proton (SH) would likely be observed, and its chemical shift would be dependent on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the two distinct carbons of the morpholine ring, and two signals for the carbons of the 1,3,4-thiadiazole ring, with the carbon attached to the thiol group appearing at a characteristic downfield shift.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.29 g/mol ). Fragmentation patterns would likely involve the loss of the morpholine ring or the thiol group.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the thiol group and the potential for reactions on the thiadiazole ring.

Reactions at the Thiol Group

The thiol group is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

  • S-Alkylation and S-Acylation: The thiol can readily undergo S-alkylation with various alkyl halides or S-acylation with acyl chlorides or anhydrides. This allows for the introduction of a wide range of substituents at the 2-position, which can be tailored to modulate the biological activity and physicochemical properties of the parent compound.

  • Formation of Disulfides: Oxidation of the thiol group can lead to the formation of a disulfide-linked dimer.

Reactivity_Thiol Thiol This compound Alkylation S-Alkylated Derivative Thiol->Alkylation + R-X (Alkylation) Acylation S-Acylated Derivative Thiol->Acylation + R-COCl (Acylation) Disulfide Disulfide Dimer Thiol->Disulfide Oxidation

Reactivity of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[1] This electronic nature makes it generally resistant to electrophilic substitution. However, it can be susceptible to nucleophilic attack under certain conditions.

Potential Applications in Drug Development

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of various therapeutic agents.[1] The incorporation of a morpholine ring in this compound suggests that its derivatives could possess favorable pharmacokinetic profiles, making them attractive candidates for drug discovery programs.

Potential therapeutic areas for derivatives of this compound include:

  • Anticancer Agents: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.[1][3]

  • Antimicrobial Agents: The thiadiazole scaffold is present in several antibacterial and antifungal compounds.[1]

  • Enzyme Inhibitors: The structural features of this molecule make it a candidate for the design of inhibitors for various enzymes, such as carbonic anhydrases, which are implicated in several diseases.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling similar sulfur-containing heterocyclic compounds should be observed.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising heterocyclic compound that combines the pharmacologically significant 1,3,4-thiadiazole scaffold with a morpholine moiety and a reactive thiol group. Its physicochemical properties and potential for chemical derivatization make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the specific synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

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The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to participate in various biological interactions, have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the significant biological activities of 1,3,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

The 1,3,4-Thiadiazole Core: A Foundation for Diverse Bioactivity

The inherent structural features of the 1,3,4-thiadiazole ring are pivotal to its diverse biological roles. The presence of the sulfur atom imparts lipophilicity, aiding in membrane permeability, while the nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets.[1] This mesoionic nature allows these compounds to readily cross cellular membranes, enhancing their bioavailability.[2][3] Furthermore, the aromaticity of the ring contributes to its stability in vivo.[4] The versatility of the 1,3,4-thiadiazole scaffold lies in the ease with which substituents can be introduced at the C2 and C5 positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a specific biological target.

Anticancer Activity: Targeting the Hallmarks of Malignancy

1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][5]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are often multifactorial, involving the inhibition of key enzymes, disruption of signaling pathways, and induction of programmed cell death.

  • Kinase Inhibition (EGFR/HER-2): A prominent mechanism involves the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Overexpression of these receptors is common in various cancers and drives tumor growth and proliferation. 1,3,4-thiadiazole derivatives can act as competitive inhibitors at the ATP-binding site of these kinases, blocking downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[6]

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells.[3] This can be achieved through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins (increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio) and the activation of caspases.[7]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing.[8] Flow cytometry analysis often reveals an accumulation of cells in specific phases of the cell cycle, such as G2/M or G0/G1, upon treatment with 1,3,4-thiadiazole derivatives.

Data Summary: Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative 1,3,4-thiadiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
ST10 MCF-7 (Breast)49.6[4][7]
ST10 MDA-MB-231 (Breast)53.4[4][7]
ST3 MDA-MB-231 (Breast)73.8[7]
ST8 MDA-MB-231 (Breast)75.2[7]
Compound 8a A549 (Lung)1.62[1]
Compound 8d A549 (Lung)2.53[9]
Compound 8e A549 (Lung)2.62[9]
Compound 2g LoVo (Colon)2.44[10]
Compound 2d LoVo (Colon)29.16[10]
Compound 2a LoVo (Colon)62.16[10]
Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology: [11][12][13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells per well and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[13] A reference wavelength of 620 nm can be used to subtract background absorbance.[13]

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Step-by-Step Methodology: [8][15][16][17][18]

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[15][16] The cells can be stored at 4°C for at least 30 minutes.[15]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count.

Visualizing the Mechanism: EGFR/HER-2 Signaling Pathway

The following diagram illustrates the EGFR/HER-2 signaling pathway and the point of inhibition by 1,3,4-thiadiazole derivatives.

EGFR_HER2_Pathway cluster_cytoplasm Cytoplasm EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization ADP ADP HER2->ADP PI3K PI3K HER2->PI3K Activation Ras Ras HER2->Ras Activation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->HER2 Inhibition ATP ATP ATP->HER2 Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR

Caption: Inhibition of EGFR/HER-2 signaling by a 1,3,4-thiadiazole derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives have shown promising activity against a wide range of bacteria and fungi.[19]

Mechanism of Action

The antimicrobial action of 1,3,4-thiadiazoles is often attributed to their ability to interfere with essential microbial processes:

  • Enzyme Inhibition: These compounds can inhibit crucial microbial enzymes involved in metabolic pathways, DNA replication, or cell wall synthesis.

  • Disruption of Cell Membrane: The lipophilic nature of some derivatives can lead to the disruption of the microbial cell membrane integrity, causing leakage of cellular contents and cell death.

Data Summary: Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-thiadiazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 2 Enterococcus faecalis2[2]
Compound 2 Enterococcus faecium1[2]
Compound 14a Bacillus polymyxa2.5
Compound 21b Vibrio harveyi31.3[2]
Compound 104a Staphylococcus aureus80-91% inhibition[19]
Compound 104b Bacillus subtilis80-91% inhibition[19]
Various Derivatives Fungal strains16–31.5[20]
Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

Step-by-Step Methodology: [3][21][22][23][24]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[22]

  • Serial Dilution: Perform serial two-fold dilutions of the 1,3,4-thiadiazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[23]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or a color change if a growth indicator is used.[24]

This is a common method for screening the antimicrobial activity of compounds.

Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and the test compound is placed in the wells. The compound diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will be observed around the well.

Step-by-Step Methodology: [25][26][27][28][29]

  • Preparation of Agar Plates: Pour sterile molten Mueller-Hinton agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the 1,3,4-thiadiazole derivative solution to each well. A control with the solvent alone should be included.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well.

Visualizing the Workflow: MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions of Thiadiazole Derivative in 96-well Plate Start->SerialDilution Inoculation Inoculate Wells with Microbial Suspension PrepInoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Growth Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 1,3,4-Thiadiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade.

Mechanism of Action: COX/LOX Inhibition

The primary anti-inflammatory mechanism of many 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15] These enzymes are responsible for the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-2 and 5-LOX, these compounds can reduce the production of these inflammatory molecules, thereby alleviating inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Principle: The injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology: [30][31][32][33][34]

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the 1,3,4-thiadiazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the rats, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection.[31][32]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[31]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[31]

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Visualizing the Mechanism: Arachidonic Acid Cascade

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by 1,3,4-thiadiazole derivatives.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->COX Inhibition Thiadiazole->LOX Inhibition

Caption: Inhibition of the arachidonic acid cascade by a 1,3,4-thiadiazole derivative.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Some 1,3,4-thiadiazole derivatives have shown promise as anticonvulsant agents.

Mechanism of Action: GABAergic Pathway

The primary mechanism of anticonvulsant action for many 1,3,4-thiadiazole derivatives is through the enhancement of GABAergic neurotransmission.[6][11] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. By acting as positive allosteric modulators of the GABA-A receptor, these compounds can increase the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability, thus suppressing seizure activity.[6][11]

Visualizing the Mechanism: GABA-A Receptor Signaling

The following diagram illustrates the potentiation of GABA-A receptor signaling by a 1,3,4-thiadiazole derivative.

GABAA_Receptor cluster_membrane Neuronal Membrane GABAA GABA-A Receptor (Chloride Channel) Chloride_in Cl- Influx GABAA->Chloride_in Channel Opening GABA GABA GABA->GABAA Binding Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->GABAA Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_in->Hyperpolarization

Caption: Potentiation of GABA-A receptor function by a 1,3,4-thiadiazole derivative.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold has unequivocally established its importance in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents with a wide array of biological activities. This guide has highlighted the significant progress made in understanding the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of its derivatives. The elucidation of their mechanisms of action, coupled with the development of robust screening assays, has paved the way for more rational drug design.

Future research should focus on leveraging structure-activity relationship data to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel biological targets for 1,3,4-thiadiazole compounds remains a promising avenue. Furthermore, the use of advanced computational tools for in silico screening and mechanism prediction will undoubtedly accelerate the discovery and development of the next generation of 1,3,4-thiadiazole-based drugs to address unmet medical needs.

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An In-Depth Technical Guide to the Initial Screening for Antimicrobial Activity of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The relentless emergence of antimicrobial resistance necessitates a robust pipeline for the discovery of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have garnered significant attention due to their diverse and potent biological activities, including antimicrobial properties.[1][2][3] The inherent aromaticity and the presence of a reactive =N-C-S- moiety contribute to the in vivo stability and biological activity of these compounds.[3] This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of a promising candidate: 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. Our objective is to delineate a scientifically rigorous yet practical workflow for researchers, scientists, and drug development professionals to ascertain the antibacterial and antifungal potential of this novel molecule. This document is structured to not only provide step-by-step protocols but also to instill a deeper understanding of the experimental rationale, ensuring that the generated data is both reliable and interpretable.

Section 1: Foundational Principles and Rationale

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The antimicrobial activity of thiadiazole derivatives is often influenced by the nature of the substituents at the C2 and C5 positions.[1][2] The subject of this guide, this compound, incorporates a morpholine ring, a common pharmacophore known to enhance the biological activity of various compounds. The thiol group at the C2 position also presents a site for potential interaction with microbial enzymes or proteins.

The initial screening process is a critical first step in the drug discovery cascade. It is designed to be a rapid and cost-effective method to identify "hits" from a pool of candidate compounds.[6][7] A well-designed primary screen should be sensitive, reproducible, and relevant to the intended therapeutic application. This guide will focus on established, universally accepted methodologies for preliminary antimicrobial evaluation.[6]

Section 2: Experimental Workflow for Antimicrobial Screening

The proposed workflow for the initial antimicrobial screening of this compound is a multi-step process designed to provide a comprehensive preliminary assessment of its activity.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_quantification Phase 3: Quantitative Analysis cluster_data Phase 4: Data Analysis Compound_Prep Compound Solubilization & Stock Preparation Disk_Diffusion Agar Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion Microbe_Prep Microbial Strain Selection & Culture Preparation Microbe_Prep->Disk_Diffusion MIC_Determination Broth Microdilution for MIC (Quantitative) Disk_Diffusion->MIC_Determination Active? MBC_MFC Determination of MBC/MFC (Cidal Activity) MIC_Determination->MBC_MFC Inhibitory? Data_Analysis Data Interpretation & Reporting MBC_MFC->Data_Analysis

Caption: High-level experimental workflow for antimicrobial screening.

Section 3: Detailed Experimental Protocols

Materials and Reagents
  • Test Compound: this compound (ensure purity is >95%)

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Microbial Strains:

    • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi (Yeast): Candida albicans (e.g., ATCC 10231)

    • Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)

  • Growth Media:

    • Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) for bacteria

    • Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB) for fungi

  • Positive Controls:

    • Antibacterial: Ciprofloxacin or Gentamicin

    • Antifungal: Fluconazole or Amphotericin B

  • Negative Control: DMSO

  • Equipment and Consumables: Sterile petri dishes, 96-well microtiter plates, sterile filter paper disks (6 mm diameter), micropipettes, incubator, spectrophotometer (for OD measurement), sterile loops and swabs.

Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity.[6][8]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Step-by-Step Procedure:

  • Prepare Microbial Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Inoculate Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an MHA (for bacteria) or SDA (for fungi) plate in three different directions to ensure uniform growth.

  • Apply Test Compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Aseptically apply a known volume (e.g., 10 µL) of the stock solution onto sterile filter paper disks. Allow the solvent to evaporate completely in a sterile environment.

  • Plate Incubation:

    • Carefully place the impregnated disks onto the inoculated agar plates.

    • Include a positive control disk (standard antibiotic/antifungal) and a negative control disk (DMSO only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Data Collection:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Interpretation: The presence of a clear zone of inhibition indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the microorganism to the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Quantitative Analysis)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][9] This is a quantitative measure of the compound's potency.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are observed for visible growth.

Step-by-Step Procedure:

  • Prepare Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile MHB (for bacteria) or SDB (for fungi) to wells 2 through 12.

    • Add 200 µL of the test compound at a starting concentration (e.g., 1024 µg/mL in broth) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculate the Plate:

    • Prepare a microbial inoculum as described in Protocol 1, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the standardized inoculum to wells 1 through 11.

  • Incubation:

    • Seal the plate and incubate under the same conditions as the disk diffusion assay.

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in the determination.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the compound that kills the microorganism.

Principle: Aliquots from the clear wells of the MIC plate are subcultured onto fresh agar plates. The absence of growth after incubation indicates a cidal effect.

Step-by-Step Procedure:

  • Subculture from MIC Plate:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh, compound-free MHA or SDA plate.

  • Incubation:

    • Incubate the plates under appropriate conditions.

  • Determine MBC/MFC:

    • The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the subculture plates.

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format for easy comparison.

Table 1: Example Data Summary for Antimicrobial Screening of this compound

MicroorganismStrainTypeDisk Diffusion (Zone of Inhibition, mm)MIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 25923Gram-positive1864128
Bacillus subtilisATCC 6633Gram-positive223264
Escherichia coliATCC 25922Gram-negative10256>512
Pseudomonas aeruginosaATCC 27853Gram-negative0>512>512
Candida albicansATCC 10231Yeast15128256
Aspergillus nigerATCC 16404Mold12256>512

Interpretation of Results:

  • A larger zone of inhibition in the disk diffusion assay suggests greater sensitivity of the microorganism to the compound.

  • A lower MIC value indicates higher potency.

  • The ratio of MBC/MIC or MFC/MIC can provide insights into whether the compound is bacteriostatic/fungistatic (ratio > 4) or bactericidal/fungicidal (ratio ≤ 4).

Section 5: Potential Mechanisms of Action and Structure-Activity Relationship

The 1,3,4-thiadiazole ring system is known to exert its antimicrobial effects through various mechanisms. While a definitive mechanism for this compound would require further investigation, plausible targets based on related compounds include:

  • Enzyme Inhibition: The thiol group could potentially interact with essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the morpholine moiety combined with the heterocyclic core may facilitate insertion into and disruption of the microbial cell membrane.

  • Inhibition of Biofilm Formation: Many heterocyclic compounds have been shown to interfere with microbial signaling pathways involved in biofilm formation.

potential_mechanisms Compound This compound Inhibition Inhibition Compound->Inhibition Disruption Disruption Compound->Disruption Interference Interference Compound->Interference Enzyme Microbial Enzyme Membrane Cell Membrane Biofilm Biofilm Formation Inhibition->Enzyme Disruption->Membrane Interference->Biofilm

Caption: Plausible mechanisms of antimicrobial action.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial antimicrobial screening of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to make informed decisions about the future development of this compound as a potential antimicrobial agent. The journey from a "hit" compound to a clinically viable drug is long and arduous, but a meticulously executed initial screening is the indispensable first step.

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An In-depth Technical Guide on the Investigation of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Advanced Corrosion Mitigation

Corrosion is a relentless natural process that inflicts substantial economic losses and compromises the safety and reliability of metallic infrastructure across myriad industries, from energy production to transportation.[1] The development of effective corrosion inhibitors is paramount in extending the lifecycle of critical assets.[2] Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy. This is attributed to their ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents.[2][3] This guide focuses on a promising candidate within this class: 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol . We will delve into its synthesis, multifaceted evaluation as a corrosion inhibitor, and the theoretical underpinnings of its protective mechanism.

The Molecular Rationale: Why this compound?

The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure.[1] this compound is a thoughtfully designed molecule that combines several key features conducive to robust corrosion inhibition:

  • The 1,3,4-Thiadiazole Core: This heterocyclic ring is rich in heteroatoms (two nitrogen and one sulfur atom), which act as potent centers for adsorption onto metal surfaces.[1] The presence of lone pair electrons on these atoms facilitates coordinate bonding with the vacant d-orbitals of metal atoms, establishing a strong inhibitor-metal interface.

  • The Thiol Group (-SH): The exocyclic thiol group provides an additional, strong anchoring point to the metal surface. Sulfur-containing compounds are well-regarded for their exceptional affinity for a variety of metals and their alloys.

  • The Morpholine Moiety: The morpholine ring, with its oxygen and nitrogen atoms, not only enhances the molecule's solubility and dispersibility in aqueous media but also contributes additional adsorption sites. The presence of electron-donating groups like the morpholine ring can increase the electron density of the molecule, promoting its adsorption.[1]

These structural attributes collectively suggest that this compound can form a dense, stable, and protective film on metal surfaces, effectively isolating them from corrosive environments.[4]

Synthesis and Characterization

The synthesis of 1,3,4-thiadiazole derivatives is well-established in the literature. A common and effective route involves the cyclization of thiosemicarbazide derivatives.[5] For this compound, a plausible synthetic pathway would involve the reaction of a morpholine-substituted thiosemicarbazide with carbon disulfide in an alkaline medium.[5][6]

Illustrative Synthetic Protocol:
  • Preparation of the Thiosemicarbazide Precursor: React morpholine-4-carbothiohydrazide with a suitable reagent to form the necessary thiosemicarbazide intermediate.

  • Cyclization: The thiosemicarbazide derivative is then treated with carbon disulfide in the presence of a base like potassium hydroxide or sodium carbonate, followed by heating.[5] This promotes the cyclization reaction to form the 1,3,4-thiadiazole ring.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound.

Characterization of the synthesized this compound is crucial to confirm its structure and purity. Standard analytical techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups such as N-H, C=N, C-S, and C-O-C vibrations.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[6]

  • Elemental Analysis: To quantitatively determine the percentage of carbon, hydrogen, nitrogen, and sulfur in the synthesized compound.[6]

Evaluating Corrosion Inhibition Performance: A Multi-pronged Approach

A comprehensive assessment of a corrosion inhibitor's performance necessitates a combination of electrochemical, surface analytical, and computational techniques. This ensures a holistic understanding of its efficacy and mechanism of action.

Electrochemical Investigations

Electrochemical methods provide rapid and quantitative data on the corrosion rate and the inhibitor's effect on the electrochemical processes at the metal-solution interface.[7][9]

This technique involves polarizing the working electrode (the metal sample) from its open-circuit potential in both anodic and cathodic directions and measuring the resulting current.[7] The resulting polarization curve provides crucial parameters:

  • Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal.

  • Corrosion Current Density (icorr): A direct measure of the corrosion rate. A lower icorr in the presence of the inhibitor indicates effective inhibition.[10]

  • Tafel Slopes (βa and βc): Provide insights into the mechanism of the anodic and cathodic reactions. Significant changes in these slopes upon addition of the inhibitor suggest its interference with these reactions.

An inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on the Ecorr. A significant shift in Ecorr towards more positive potentials indicates an anodic inhibitor, a shift to more negative potentials suggests a cathodic inhibitor, and a minimal change implies a mixed-type inhibitor.[11]

Protocol for Potentiodynamic Polarization:

  • Electrode Preparation: A metal specimen (e.g., mild steel) is embedded in an insulating resin, leaving a defined surface area exposed.[7] The exposed surface is mechanically polished to a mirror finish using successively finer grades of emery paper, then cleaned and dried.[7]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the prepared metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[7]

  • Measurement: The cell is filled with the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The working electrode is immersed in the solution for a stabilization period (e.g., 30-60 minutes) to reach a steady open-circuit potential. The polarization scan is then performed at a slow scan rate (e.g., 0.5-1 mV/s).[7]

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the polarization curve to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a powerful non-destructive technique that provides detailed information about the kinetics of the electrochemical processes and the properties of the inhibitor film at the metal-solution interface.[3][9][12]

The experiment involves applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. The data is typically presented as Nyquist and Bode plots.

  • Nyquist Plot: A plot of the imaginary part of the impedance versus the real part. For a simple corrosion process, this often appears as a semicircle. The diameter of this semicircle is related to the charge transfer resistance (Rct). A larger Rct value in the presence of the inhibitor signifies better corrosion protection.[3]

  • Bode Plot: A plot of the impedance magnitude and phase angle as a function of frequency. A higher impedance at low frequencies and a broader phase angle peak are indicative of effective inhibition.

Protocol for Electrochemical Impedance Spectroscopy:

  • Cell and Electrode Setup: The same setup as for potentiodynamic polarization is used.

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open-circuit potential. The EIS measurement is then performed by applying a small sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]

  • Data Analysis: The impedance data is fitted to an appropriate equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency (IE%) can be calculated from the Rct values:

    IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

    where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis Techniques

Surface analysis techniques provide direct visual and compositional evidence of the inhibitor's adsorption and the formation of a protective film on the metal surface.[13]

SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. In the absence of the inhibitor, the surface will typically show significant damage, such as pitting and uniform corrosion. In the presence of an effective inhibitor, the surface should appear much smoother and less damaged, indicating the formation of a protective layer.[14]

AFM provides three-dimensional topographical information of the metal surface at a high resolution. It can be used to quantify surface roughness. A significant reduction in surface roughness for the inhibited sample compared to the uninhibited one provides strong evidence for the inhibitor's effectiveness.[14][15]

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface. By analyzing the XPS spectra of the inhibited metal surface, the presence of elements from the inhibitor molecule (N, S, O) can be confirmed, providing direct evidence of its adsorption.[13][14]

Protocol for Surface Analysis Sample Preparation:

  • Immersion: Metal coupons are prepared as described for electrochemical tests and immersed in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).

  • Rinsing and Drying: After immersion, the coupons are gently rinsed with a suitable solvent (e.g., distilled water or ethanol) to remove any loosely adhering corrosion products or inhibitor molecules, and then carefully dried with a stream of nitrogen or in a desiccator.[16]

  • Analysis: The prepared samples are then analyzed using SEM, AFM, and XPS.

Adsorption Isotherm and Thermodynamic Studies

To understand the interaction between the inhibitor molecules and the metal surface, it is essential to study the adsorption behavior. This is typically done by fitting the experimental data (e.g., from weight loss or electrochemical measurements at different inhibitor concentrations) to various adsorption isotherms such as Langmuir, Temkin, and Frumkin.[2][17][18][19]

The Langmuir isotherm , for example, assumes monolayer adsorption on a homogeneous surface.[2] By determining which isotherm best fits the data, insights into the nature of the adsorption process can be gained.

Furthermore, thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm. The value of ΔG°ads provides information about the spontaneity and the nature of the adsorption (physisorption or chemisorption).[10]

Theoretical and Computational Investigations

Computational chemistry has become an indispensable tool for elucidating the mechanism of corrosion inhibition at the molecular level.[20]

Density Functional Theory (DFT) is used to calculate various quantum chemical parameters of the inhibitor molecule, which can be correlated with its inhibition efficiency.[7][21][22][23] Key parameters include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. A lower ELUMO value indicates a greater ability to accept electrons from the metal.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule.[22]

  • Dipole Moment (μ): Provides information about the polarity of the molecule.

  • Mulliken Charges: Indicate the distribution of charge on the atoms within the molecule, helping to identify the active sites for adsorption.

These calculations can predict the most likely sites of interaction between the inhibitor and the metal surface.[24]

MD simulations provide a dynamic picture of the adsorption process of inhibitor molecules on a metal surface in a simulated corrosive environment.[25][26][27] These simulations can visualize the orientation of the inhibitor molecules on the surface and calculate the interaction or binding energy between the inhibitor and the metal. A high binding energy indicates strong adsorption and, consequently, better inhibition performance.[26][27]

Data Presentation and Visualization

To facilitate the interpretation and comparison of results, quantitative data should be presented in a clear and organized manner.

Table 1: Electrochemical Parameters for a Metal in Corrosive Medium with and without this compound
Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)IE% (from icorr)IE% (from Rct)
Blank-500100050--
0.1-49020025080.080.0
0.5-48510050090.090.0
1.0-48050100095.095.0
2.0-47525200097.597.5
Table 2: Quantum Chemical Parameters for this compound
ParameterValue
EHOMO (eV)-6.5
ELUMO (eV)-1.2
ΔE (eV)5.3
Dipole Moment (Debye)4.8

Visualizing the Process: Diagrams and Workflows

Visual aids are essential for conveying complex information in an accessible manner.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_output Results & Interpretation S1 Morpholine-based Thiosemicarbazide S3 Cyclization Reaction S1->S3 S2 Carbon Disulfide S2->S3 S4 Crude Product S3->S4 S5 Purification S4->S5 S6 Pure Inhibitor S5->S6 S7 Characterization (FTIR, NMR, MS) S6->S7 E1 Electrochemical Tests (PDP, EIS) S6->E1 E2 Surface Analysis (SEM, AFM, XPS) S6->E2 E3 Computational Studies (DFT, MD) S6->E3 E4 Adsorption Isotherm Analysis E1->E4 O1 Inhibition Efficiency (%) E1->O1 O3 Protective Film Confirmation E2->O3 O4 Structure-Activity Relationship E3->O4 O2 Adsorption Mechanism E4->O2

Caption: Workflow for the investigation of a novel corrosion inhibitor.

G cluster_metal Metal Surface cluster_inhibitor Inhibitor Molecule cluster_protection Protective Mechanism M Metal (e.g., Fe) P Formation of a stable, adsorbed protective film I 5-Morpholin-4-yl- 1,3,4-thiadiazole-2-thiol N N atoms I->N S S atoms I->S O O atom I->O pi_electrons π-electrons (Thiadiazole ring) I->pi_electrons N->M Coordinate Bonding (N → Fe) S->M Coordinate Bonding (S → Fe) O->M pi_electrons->M π-electron donation

Caption: Proposed adsorption mechanism of the inhibitor on a metal surface.

Conclusion and Future Outlook

This compound stands out as a highly promising corrosion inhibitor due to its well-considered molecular architecture. The synergistic effect of the 1,3,4-thiadiazole ring, the thiol group, and the morpholine moiety provides multiple active centers for strong adsorption onto metal surfaces, leading to the formation of a robust protective film. The comprehensive evaluation workflow outlined in this guide, combining electrochemical, surface, and computational methods, provides a robust framework for validating its performance and understanding its mechanism of action.

Future research should focus on optimizing the synthesis of this compound, evaluating its performance under a wider range of corrosive environments (e.g., varying pH, temperature, and presence of different ions), and conducting long-term immersion tests to assess the durability of the protective film. Such investigations will be instrumental in transitioning this promising molecule from a laboratory curiosity to a field-deployable corrosion mitigation solution.

References

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  • Adsorption and Thermodynamics Study of the Inhibition of Corrosion of Mild Steel In H2SO4 Medium Using Vernonia Amygdalina. (2012). Scientific Research Publishing. Retrieved January 23, 2026, from [Link]

  • 5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research. Retrieved January 23, 2026, from [Link]

  • Potentiodynamic polarization curves of SS in sulfuric acid in the... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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  • Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Influence of Some Thiadiazole Derivatives on Corrosion Inhibition of Mild Steel in Formic and Acetic Acid Media. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Progress in Organic Coatings. Retrieved January 23, 2026, from [Link]

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synthesis of novel 5-substituted-1,3,4-thiadiazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Novel 5-Substituted-1,3,4-Thiadiazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities. This technical guide provides a comprehensive overview of the . It delves into the prevalent synthetic methodologies, the underlying reaction mechanisms, and detailed experimental protocols. Furthermore, this guide offers insights into the spectroscopic characterization of these compounds and their significance in the landscape of drug discovery.

Introduction: The Prominence of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms.[1] This scaffold is of significant interest in the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives.[2][3] The inherent aromaticity of the thiadiazole ring contributes to the metabolic stability and reduced toxicity of compounds incorporating this moiety.[1][3] The presence of the N=C-S moiety within the ring is crucial for various biological interactions.[1]

Derivatives of 1,3,4-thiadiazole are known to possess a wide spectrum of pharmacological properties, including:

  • Antimicrobial[4]

  • Anticancer[5]

  • Anti-inflammatory[6]

  • Anticonvulsant[3]

  • Antioxidant[3][7]

The 2,5-disubstituted 1,3,4-thiadiazoles, in particular, are a versatile class of compounds where the substituents can be readily modified to modulate the biological activity. This guide will focus on the synthesis of derivatives bearing a thiol group at the 2-position and a variable substituent at the 5-position, a combination that has proven to be particularly fruitful in the development of new therapeutic agents.

Strategic Approaches to Synthesis

The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols can be achieved through several reliable and efficient methods. The choice of synthetic route often depends on the availability of starting materials and the desired substituent at the 5-position.

From Carboxylic Acids and Thiocarbohydrazide

A common and straightforward approach involves the cyclization of a carboxylic acid with thiocarbohydrazide. This method is advantageous due to the wide commercial availability of diverse carboxylic acids, allowing for the introduction of a variety of substituents at the 5-position.

The general workflow for this synthetic strategy is depicted below:

synthesis_from_carboxylic_acid Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Intermediate Intermediate Carboxylic Acid (R-COOH)->Intermediate 5-Substituted-1,3,4-thiadiazole-2-thiol 5-Substituted-1,3,4-thiadiazole-2-thiol Intermediate->5-Substituted-1,3,4-thiadiazole-2-thiol Cyclization (Acid Catalyst, Reflux) Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Intermediate

Caption: Synthesis from Carboxylic Acid.

From Acid Hydrazides and Carbon Disulfide

An alternative and widely employed method utilizes the reaction of an acid hydrazide with carbon disulfide in a basic medium. This is a versatile one-pot synthesis that proceeds through the formation of a dithiocarbazate salt intermediate.

The logical flow of this synthetic pathway is as follows:

synthesis_from_acid_hydrazide Acid Hydrazide (R-CONHNH2) Acid Hydrazide (R-CONHNH2) Potassium Dithiocarbazate Salt Potassium Dithiocarbazate Salt Acid Hydrazide (R-CONHNH2)->Potassium Dithiocarbazate Salt + CS2, KOH 5-Substituted-1,3,4-thiadiazole-2-thiol 5-Substituted-1,3,4-thiadiazole-2-thiol Potassium Dithiocarbazate Salt->5-Substituted-1,3,4-thiadiazole-2-thiol Cyclization (Acidification, Reflux)

Caption: Synthesis from Acid Hydrazide.

From Thiosemicarbazide and Carbon Disulfide

The reaction of thiosemicarbazide with carbon disulfide provides a route to 5-amino-1,3,4-thiadiazole-2-thiol.[6] While the 5-substituent is limited to an amino group in this direct approach, this compound serves as a versatile intermediate for further functionalization.

Mechanistic Insights: The Cyclization Cascade

The formation of the 1,3,4-thiadiazole ring from acid hydrazides and carbon disulfide proceeds through a well-established mechanism involving nucleophilic addition and subsequent intramolecular cyclization with dehydration.

The key steps of the reaction mechanism are illustrated below:

reaction_mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Cyclization & Dehydration Acid Hydrazide Acid Hydrazide Dithiocarbazate Intermediate Dithiocarbazate Intermediate Acid Hydrazide->Dithiocarbazate Intermediate KOH Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbazate Intermediate Cyclized Intermediate Cyclized Intermediate Dithiocarbazate Intermediate->Cyclized Intermediate H+ Final Product 5-Substituted-1,3,4-thiadiazole-2-thiol Cyclized Intermediate->Final Product - H2O

Caption: Reaction Mechanism.

Experimental Protocol: Synthesis of 5-Phenyl-1,3,4-thiadiazole-2-thiol

This section provides a detailed, step-by-step methodology for the synthesis of a representative compound, 5-phenyl-1,3,4-thiadiazole-2-thiol, adapted from established literature procedures.

Materials:

  • Benzoic hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolution of Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).

  • Addition of Hydrazide: To the stirred solution, add benzoic hydrazide (0.01 mol).

  • Formation of Dithiocarbazate: Cool the mixture in an ice bath and add carbon disulfide (0.01 mol) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After completion of the reaction, heat the mixture to reflux for 4-6 hours.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidification: Acidify the resulting solution with concentrated hydrochloric acid to a pH of 2-3.

  • Isolation of Product: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Recrystallization: The crude product can be recrystallized from ethanol to afford pure 5-phenyl-1,3,4-thiadiazole-2-thiol.

Characterization of 5-Substituted-1,3,4-thiadiazole-2-thiol Derivatives

The structural elucidation of the synthesized compounds is unequivocally achieved through a combination of spectroscopic techniques.[1][2][7]

Spectroscopic Technique Key Features and Typical Ranges
FT-IR (cm⁻¹) N-H stretch: 3100-3300 (if present as tautomer), C=N stretch: 1590-1620, C-S stretch: 690-750, S-H stretch: ~2550 (often weak or absent). The absence of a C=O stretch from the starting hydrazide is a key indicator of successful cyclization.[1]
¹H NMR (ppm) Aromatic protons: 7.0-8.5, Alkyl protons: variable depending on the substituent, SH proton: 13.0-14.0 (broad singlet, exchangeable with D₂O).[2]
¹³C NMR (ppm) C-5 of thiadiazole: 160-170, C-2 of thiadiazole (C=S): 185-195.[2]
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound should be observed. Fragmentation patterns can provide further structural information.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust and versatile platform for the generation of a diverse library of 5-substituted-1,3,4-thiadiazole-2-thiol derivatives. The straightforward nature of these syntheses, coupled with the significant biological potential of the target compounds, makes this an attractive area for further research and development. Future efforts in this field will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of a wider range of substituents at the 5-position to fine-tune the pharmacological properties of these promising scaffolds. The continued investigation of these compounds is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]

  • ChemInform Abstract: Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants - ResearchGate. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity - ScienceOpen. Available at: [Link]

  • Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. Available at: [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. Both the 1,3,4-thiadiazole ring and the Schiff base functionality (azomethine group, -C=N-) represent "privileged scaffolds" due to their consistent presence in a wide array of biologically active compounds. The 1,3,4-thiadiazole core is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] Schiff bases are crucial intermediates in organic synthesis and are themselves endowed with a broad spectrum of biological activities, such as antibacterial, antifungal, and antitumor effects. The incorporation of a morpholine ring is also a well-established strategy in drug development, often enhancing pharmacokinetic properties like solubility and metabolic stability.[3]

This application note provides a comprehensive guide to the synthesis of Schiff bases derived from 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the potential applications of these novel compounds in drug discovery and development. The methodologies outlined herein are designed to be robust and reproducible for researchers in both academic and industrial settings.

Synthetic Strategy: A Stepwise Approach

The synthesis of the target Schiff bases can be logically approached in two main stages:

  • Synthesis of the core intermediate: this compound.

  • Condensation reaction to form the Schiff base: Reacting the amino group of the thiadiazole core with a suitable aromatic or heterocyclic aldehyde.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow cluster_0 Part 1: Core Intermediate Synthesis cluster_1 Part 2: Schiff Base Formation A Starting Materials (e.g., Thiosemicarbazide, CS2, Morpholine derivative) B Cyclization & Morpholine Incorporation A->B Reaction C This compound B->C Isolation & Purification E Condensation Reaction C->E D Aromatic/Heterocyclic Aldehyde D->E F Target Schiff Base E->F Isolation & Purification

Caption: General workflow for the synthesis of Schiff bases from this compound.

Part 1: Synthesis of this compound

The synthesis of the core intermediate can be achieved through several routes. One common approach involves the cyclization of a thiosemicarbazide derivative with carbon disulfide, followed by the introduction of the morpholine moiety. While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient route can be adapted from established methods for similar structures.

A highly relevant approach involves the synthesis of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate salts, which suggests a direct involvement of morpholine during the Schiff base formation step.[4] Alternatively, a more classical approach would be the initial synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole, followed by a nucleophilic substitution reaction to introduce the morpholine ring.

Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This precursor is a common starting material and can be synthesized from thiosemicarbazide and carbon disulfide.[5]

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide in absolute ethanol.

  • Add anhydrous sodium carbonate to the solution and stir.

  • Slowly add carbon disulfide dropwise to the stirring suspension.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with glacial acetic acid to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-mercapto-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound (Proposed)

This proposed protocol is based on the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with a morpholine derivative.

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole

  • 4-(2-chloroethyl)morpholine hydrochloride (or a similar reactive morpholine derivative)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol.

  • Add 2-amino-5-mercapto-1,3,4-thiadiazole to the ethanolic KOH solution and stir until a salt is formed.

  • Add 4-(2-chloroethyl)morpholine hydrochloride to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After cooling, filter off any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the desired product.

Part 2: Synthesis of Schiff Bases

The formation of the Schiff base occurs via a condensation reaction between the primary amino group of this compound and an aldehyde. This reaction is typically catalyzed by a few drops of acid.

General Protocol 3: Synthesis of Schiff Bases (e.g., (E)-5-((4-hydroxy-3-methoxybenzylidene)amino)-3-morpholino-1,3,4-thiadiazole-2(3H)-thione)

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., vanillin)

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve an equimolar amount of this compound in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired aromatic aldehyde (e.g., vanillin) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.[6] Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and methanol.[6]

Table 1: Representative Aldehydes for Schiff Base Synthesis

AldehydeExpected Product FeaturesPotential Biological Activity
VanillinHydroxy and methoxy substitutionsEnhanced antioxidant and antimicrobial activity
SalicylaldehydeOrtho-hydroxy group, potential for metal chelationStrong antimicrobial and anticancer properties
4-ChlorobenzaldehydeElectron-withdrawing chloro groupPotent antibacterial and antifungal activity
4-(Dimethylamino)benzaldehydeElectron-donating dimethylamino groupPotential for enhanced anticancer activity

Characterization of Synthesized Compounds

The structural elucidation of the synthesized Schiff bases is crucial and can be achieved using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the region of 1600-1650 cm⁻¹. The disappearance of the N-H stretching vibrations of the primary amine and the C=O stretching of the aldehyde are also key indicators.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine bond is confirmed by a singlet peak in the downfield region (δ 8-10 ppm) corresponding to the proton of the -N=CH- group.

    • ¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 160-170 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its molecular formula.

Applications in Drug Development

The synergistic combination of the 1,3,4-thiadiazole, morpholine, and Schiff base moieties is expected to yield compounds with significant and diverse biological activities.

Antimicrobial Activity:

The presence of the azomethine group is known to be crucial for the antimicrobial activity of Schiff bases. The 1,3,4-thiadiazole nucleus is also a well-known antimicrobial pharmacophore.[1] The synthesized compounds are therefore strong candidates for screening against a panel of pathogenic bacteria and fungi.

Antimicrobial_Action cluster_0 Proposed Mechanism Compound Thiadiazole-Schiff Base Target Bacterial Cell Wall Synthesis Protein Synthesis DNA Gyrase Compound->Target Inhibition Effect Bacterial Cell Death Target->Effect Leads to

Caption: Putative mechanisms of antimicrobial action for thiadiazole Schiff bases.

Anticancer Activity:

Numerous derivatives of 1,3,4-thiadiazole and Schiff bases have demonstrated potent cytotoxic activity against various cancer cell lines.[2] The incorporation of the morpholine ring may further enhance this activity by improving the drug-like properties of the molecules. These compounds warrant investigation for their potential as novel anticancer agents.

Other Potential Applications:

Derivatives of 1,3,4-thiadiazole have also shown promise as anti-inflammatory, analgesic, and anticonvulsant agents.[2] The newly synthesized Schiff bases should be considered for screening in these therapeutic areas as well.

Conclusion

The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel therapeutic agents. This application note provides a robust framework for the synthesis and characterization of these compounds, grounded in established chemical principles and supported by the scientific literature. The described protocols are designed to be adaptable, allowing researchers to generate a diverse library of Schiff bases for biological screening. The convergence of three pharmacologically important scaffolds in a single molecular entity holds significant potential for the discovery of new and effective drugs.

References

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research, 11(2).
  • Pandey, A., Dewangan, D., Verma, S., Mishra, A., & Dubey, R. D. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti-Inflammatory, Anti-Bacterial and Anti-Tubercular Activity. International Journal of ChemTech Research, 3(1), 178-184.
  • Ahmed, B., et al. (Year not available). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Journal of Advanced Scientific Research.
  • Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(11), 5061-5063.
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Rahman, N. A., & Slaihim, M. M. (2024). Synthesis and identification of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate, and study of the biological activity of some of their Schiff bases.
  • (PDF) Synthesis and structural determination of piperidinium-5-amino-1, 3, 4- thiadiazole-2-thiolate and some of their Schiff bases and study of their biological activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Shylaja, B., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Journal of the Nigerian Society of Physical Sciences, 3(4), 438-451.
  • (PDF) Novel Thiadiazole Derivative as a Schiff Base and Its Metal Complexes: Synthesis, Structural Characterization and Cytotoxic Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 5-acetamidomethyl-1,3,4-thiadiazole-2-thiol - PrepChem.com. (n.d.). Retrieved from [Link]

  • Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evalu
  • Some new morpholine-based Schiff-base complexes; Synthesis, characterization, anticancer activities and theoretical studies - University of Miami. (n.d.). Retrieved from [Link]

  • Kalshetty, M. M., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro.
  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... - ResearchGate. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: Methodology for Testing the Anticancer Activity of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol on Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds in Oncology

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] Its derivatives have been extensively explored as potential therapeutic agents due to their ability to engage with various biological targets within cancer cells. The unique structural features of the 1,3,4-thiadiazole nucleus, such as its mesoionic character, allow for enhanced cell membrane permeability and interaction with key cellular components.[2]

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives can exert their anticancer effects through multiple mechanisms. These include the induction of programmed cell death (apoptosis), interference with the cell cycle, and the inhibition of critical signaling pathways that drive tumor progression.[1] For instance, certain derivatives have been identified as inhibitors of receptor tyrosine kinases like EGFR and HER-2, which are often overexpressed in cancers such as breast cancer.[3] Others have been shown to target the PI3K/AKT pathway, a central regulator of cell growth and survival, or heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins.[3][4]

This document provides a comprehensive set of protocols to investigate the anticancer activity of a specific derivative, 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. The methodologies outlined below are designed to systematically evaluate its cytotoxic potential and elucidate its underlying mechanism of action in various cancer cell lines.

Experimental Design: A Multi-faceted Approach to Characterization

A robust investigation into the anticancer properties of this compound necessitates a multi-pronged approach. The following experimental workflow is proposed to comprehensively characterize its activity.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation Cell_Line_Selection Select Cancer Cell Lines MTT_Assay MTT Assay for Cell Viability Cell_Line_Selection->MTT_Assay Initial Screening IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Dose-Response Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50_Determination->Apoptosis_Assay Select Concentrations Cell_Cycle_Analysis Propidium Iodide Staining (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Select Concentrations Western_Blot Western Blot Analysis IC50_Determination->Western_Blot Select Concentrations

Figure 1: A proposed experimental workflow for the comprehensive evaluation of the anticancer activity of this compound.

Cell Line Selection

The choice of cell lines is critical for a meaningful assessment of anticancer activity. A panel of human cancer cell lines from different tissue origins should be utilized to determine the compound's spectrum of activity. It is also prudent to include a non-cancerous cell line to evaluate selectivity.

Recommended Cell Lines:

Cell LineTissue of OriginRationale
MCF-7 Breast AdenocarcinomaCommonly used for screening anticancer agents, particularly those targeting hormone-responsive cancers.[3]
HepG2 Hepatocellular CarcinomaRepresents a prevalent and aggressive form of liver cancer.[3]
A-549 Lung CarcinomaA standard model for non-small cell lung cancer, a leading cause of cancer-related mortality.[5][6]
PC-3 Prostate CarcinomaA model for androgen-independent prostate cancer.[7]
V79 Chinese Hamster Lung FibroblastsA non-cancerous cell line to assess general cytotoxicity and selectivity.[8]

Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • Selected cancer and non-cancerous cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48 or 72 hours.[9][10] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Experimental ValueExperimental Value
HepG2Experimental ValueExperimental Value
A-549Experimental ValueExperimental Value
PC-3Experimental ValueExperimental Value
V79Experimental ValueExperimental Value
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cells treated with this compound at concentrations around the IC50 value

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Cell cycle analysis is performed to determine the effect of the compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide, and analyzing the DNA content by flow cytometry.[14]

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[14]

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired duration. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[15]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will generate a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count.

Data Analysis:

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample. This can help to elucidate the molecular mechanism of action of the compound by examining its effect on the expression or activation of proteins involved in key cancer-related signaling pathways. Based on the literature for 1,3,4-thiadiazole derivatives, potential targets for investigation include proteins in the PI3K/AKT and MAPK pathways, as well as markers of apoptosis.[3][16]

Hypothetical Signaling Pathway cluster_pathway Potential Target Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Proteins Apoptosis Proteins (Bax, Bcl-2, Caspases) AKT->Apoptosis_Proteins Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Outcome Apoptosis Apoptosis_Proteins->Apoptosis_Outcome Compound 5-Morpholin-4-yl-1,3,4- thiadiazole-2-thiol Compound->AKT Inhibition? Compound->Apoptosis_Proteins Modulation?

Figure 2: A hypothetical signaling pathway potentially targeted by this compound, based on known activities of related compounds.

Materials:

  • Cells treated with the compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, total AKT, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.

Conclusion

The methodologies detailed in this document provide a robust framework for the in vitro evaluation of the anticancer activity of this compound. By systematically assessing its cytotoxicity, and its effects on apoptosis, the cell cycle, and key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The insights gained from these studies will be invaluable for the further development of this and related compounds as novel anticancer agents.

References

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  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). Antioxidants, 11(11), 2209. Retrieved January 23, 2026, from [Link]

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  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1120, 67-80. Retrieved January 23, 2026, from [Link]

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Sources

Application Notes and Protocols for the Diuretic Evaluation of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol as a Novel Diuretic Agent

The quest for novel diuretic agents with improved efficacy and safety profiles is a cornerstone of cardiovascular and renal pharmacology. Diuretics are indispensable in the management of fluid overload states, such as congestive heart failure, hypertension, and renal failure. The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in the design of various therapeutic agents, including those with diuretic properties.[1] Structurally, 1,3,4-thiadiazole derivatives share similarities with established carbonic anhydrase inhibitors, a well-known class of diuretics.[2] This structural analogy provides a strong impetus for exploring novel thiadiazole-containing compounds as potential diuretics.

The subject of this application note, this compound, incorporates two key structural features: the 1,3,4-thiadiazole-2-thiol core and a morpholine moiety. The morpholine ring is a "privileged" structure in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[3][4] This strategic combination of a potentially active pharmacophore with a pharmacokinetic modulator makes this compound a compelling candidate for investigation as a novel diuretic agent.

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, encompassing both in vivo and in vitro methodologies. The protocols are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data to assess the compound's diuretic potential and elucidate its mechanism of action.

Proposed Mechanism of Action: A Multi-faceted Approach

The diuretic effect of a compound can be mediated through various mechanisms targeting different segments of the nephron. Based on the chemical structure of this compound, we hypothesize a primary mechanism involving the inhibition of carbonic anhydrase, with potential secondary effects on other key renal ion transporters.

Primary Hypothesis: Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a key structural feature of several known carbonic anhydrase inhibitors (CAIs), such as acetazolamide and methazolamide.[2] Carbonic anhydrase, particularly isoforms II and IV, is abundant in the proximal convoluted tubule of the nephron. It plays a crucial role in the reabsorption of sodium bicarbonate. Inhibition of this enzyme leads to increased excretion of bicarbonate, sodium, and water, resulting in diuresis.[5] The presence of the sulfonamide-like thiadiazole ring in the test compound strongly suggests a potential for carbonic anhydrase inhibition.

Diagram of the Proposed Carbonic Anhydrase Inhibition Pathway

G cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Peritubular Interstitium H2O + CO2 H2O + CO2 CA_IV Carbonic Anhydrase IV H2O + CO2->CA_IV Catalysis H2CO3 H2CO3 H+ H+ H2CO3->H+ Dissociation HCO3- HCO3- H2CO3->HCO3- NHE3 Na+/H+ Exchanger 3 (NHE3) H+->NHE3 Na+ Na+ Na+->NHE3 CA_IV->H2CO3 NHE3->H+ Na+_cell Na+ NHE3->Na+_cell H2O_cell H2O + CO2 CA_II Carbonic Anhydrase II H2O_cell->CA_II Catalysis H2CO3_cell H2CO3 CA_II->H2CO3_cell H+_cell H+ H2CO3_cell->H+_cell Dissociation HCO3-_cell HCO3- H2CO3_cell->HCO3-_cell H+_cell->NHE3 NBCe1 Na+/HCO3- Cotransporter (NBCe1) HCO3-_cell->NBCe1 Na+_interstitium Na+ NBCe1->Na+_interstitium HCO3-_interstitium HCO3- NBCe1->HCO3-_interstitium Na+_cell->NBCe1 Test_Compound 5-Morpholin-4-yl-1,3,4- thiadiazole-2-thiol Test_Compound->CA_IV Inhibition Test_Compound->CA_II Inhibition

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Secondary Hypothesis: Modulation of Other Renal Ion Transporters

While carbonic anhydrase inhibition is the primary hypothesis, it is prudent to investigate other potential targets to build a comprehensive pharmacological profile. These include:

  • Na-K-Cl Cotransporter (NKCC): Located in the thick ascending limb of the loop of Henle, NKCC2 is the target of potent loop diuretics like furosemide. Inhibition of this transporter leads to a significant increase in sodium, potassium, and chloride excretion.[6]

  • Na-Cl Cotransporter (NCC): Found in the distal convoluted tubule, NCC is the target of thiazide diuretics. Its inhibition results in increased sodium and chloride excretion.

A broad-spectrum evaluation will help to determine the selectivity of this compound and identify any off-target effects.

Experimental Protocols

A tiered approach is recommended, starting with acute toxicity studies, followed by in vivo evaluation of diuretic activity, and culminating in in vitro mechanistic studies.

Part 1: Preclinical Safety and In Vivo Efficacy

Rationale: To determine the acute oral toxicity of the compound and to establish a safe dose range for subsequent in vivo studies. This is a critical first step to ensure animal welfare and to obtain meaningful data from the diuretic assays.

Protocol:

  • Animals: Healthy, nulliparous, non-pregnant female Wistar rats (8-12 weeks old, weighing 150-200 g) are used. The use of a single sex is in line with the OECD 423 guideline to reduce the number of animals used.[7]

  • Housing: Animals are housed in standard polycarbonate cages with free access to food and water, under controlled environmental conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days for acclimatization.[8]

  • Dosing: A stepwise procedure is followed, starting with a dose of 300 mg/kg. Three animals are used in the first step. The compound is administered orally by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for 14 days.

  • Dose Adjustment: Depending on the outcome of the first step (mortality or no mortality), the dose for the next step is adjusted up (to 2000 mg/kg) or down (to 50 mg/kg) as per OECD 423 guidelines.[7]

  • Data Analysis: The LD50 cut-off value is determined based on the mortality observed at different dose levels.

Rationale: To evaluate the diuretic, natriuretic, and kaliuretic effects of the test compound in a well-established animal model. This assay provides a holistic view of the compound's effect on urine output and electrolyte balance.

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into four groups (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in normal saline).

    • Group II (Standard): Furosemide (10 mg/kg, p.o.).

    • Group III (Test Compound - Low Dose): this compound (e.g., 50 mg/kg, p.o.).

    • Group IV (Test Compound - High Dose): this compound (e.g., 100 mg/kg, p.o.).

  • Procedure:

    • Animals are fasted for 18 hours with free access to water.

    • At the start of the experiment, animals are orally hydrated with normal saline (0.9% NaCl) at a dose of 25 ml/kg body weight.

    • Immediately after hydration, the respective treatments are administered orally.

    • Animals are placed in individual metabolic cages.

    • Urine is collected at 5 and 24 hours post-administration.

    • The total volume of urine is measured for each animal.

  • Urine Analysis:

    • pH: Measured using a pH meter.

    • Electrolytes (Na+, K+, Cl-): Measured using an ion-selective electrode (ISE) analyzer.

  • Blood Analysis: At the end of the 24-hour period, blood is collected via cardiac puncture under anesthesia. Serum is separated to measure:

    • Blood Urea Nitrogen (BUN) and Creatinine: To assess renal function.

  • Data Analysis:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group).

    • Saluretic Index: (Urinary Na+ + Cl- excretion of test group) / (Urinary Na+ + Cl- excretion of control group).

    • Natriuretic Index: (Urinary Na+ excretion of test group) / (Urinary Na+ excretion of control group).

    • Carbonic Anhydrase Inhibition Index: [Cl- / (Na+ + K+)] in urine. A value close to 1 suggests carbonic anhydrase inhibition.

    • Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value < 0.05 is considered statistically significant.

Expected Outcomes:

  • A significant increase in urine volume in the test groups compared to the control group would indicate diuretic activity.

  • A significant increase in urinary Na+, K+, and Cl- excretion would indicate saluretic and natriuretic effects.

  • A urinary [Cl- / (Na+ + K+)] ratio approaching 1.0 would support the carbonic anhydrase inhibition mechanism.

  • No significant changes in BUN and creatinine levels would suggest that the diuretic effect is not due to renal toxicity.

Data Presentation:

GroupTreatmentDose (mg/kg)Urine Volume (mL/24h)Urinary Na+ (mEq/L)Urinary K+ (mEq/L)Urinary Cl- (mEq/L)
IVehicle-
IIFurosemide10
IIITest Compound50
IVTest Compound100
GroupDiuretic IndexSaluretic IndexNatriuretic IndexCAI Index
I1.01.01.0
II> 1.5> 1.5> 1.5
III
IV
Part 2: In Vitro Mechanistic Studies

Rationale: To directly assess the inhibitory effect of the test compound on carbonic anhydrase activity. This assay provides direct evidence for the primary hypothesized mechanism of action.

Protocol:

  • Enzyme: Purified bovine erythrocyte carbonic anhydrase II (CA-II).

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Assay Principle: Carbonic anhydrase catalyzes the hydrolysis of pNPA to p-nitrophenol, which can be measured spectrophotometrically at 400 nm.

  • Procedure:

    • The assay is performed in a 96-well plate.

    • Varying concentrations of the test compound and a standard inhibitor (acetazolamide) are pre-incubated with the enzyme in Tris-HCl buffer (pH 7.4).

    • The reaction is initiated by adding the substrate (pNPA).

    • The change in absorbance at 400 nm is monitored over time using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Outcomes:

  • A dose-dependent inhibition of carbonic anhydrase activity by the test compound.

  • A low IC50 value would indicate potent inhibition.

Diagram of the In Vitro Experimental Workflow

G cluster_invitro In Vitro Mechanistic Studies cluster_CA Carbonic Anhydrase Inhibition cluster_NKCC Na-K-Cl Cotransporter Inhibition cluster_Xenopus Ion Transporter Specificity CA_assay CA Inhibition Assay (p-Nitrophenyl Acetate) IC50 Determine IC50 Value CA_assay->IC50 MDCK MDCK Cell Culture NKCC_assay NKCC Inhibition Assay (86Rb+ uptake) MDCK->NKCC_assay NKCC_IC50 Determine IC50 Value NKCC_assay->NKCC_IC50 Xenopus Xenopus Oocyte Expression (hNKCC2, hNCC) TEVC Two-Electrode Voltage Clamp Xenopus->TEVC Specificity Assess Transporter Specificity TEVC->Specificity Test_Compound 5-Morpholin-4-yl-1,3,4- thiadiazole-2-thiol Test_Compound->CA_assay Test_Compound->NKCC_assay Test_Compound->TEVC

Caption: Workflow for in vitro mechanistic studies.

Rationale: To investigate the effect of the test compound on the activity of the Na-K-Cl cotransporter, a potential secondary target. The Madin-Darby Canine Kidney (MDCK) cell line is a well-established model for studying renal epithelial transport.

Protocol:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells, which endogenously express NKCC1.

  • Assay Principle: NKCC1 activity is measured by determining the bumetanide-sensitive uptake of radioactive rubidium (86Rb+), a congener of K+.

  • Procedure:

    • MDCK cells are grown to confluence in 24-well plates.

    • Cells are pre-incubated in a low-chloride buffer to stimulate NKCC1 activity.

    • Cells are then incubated with a buffer containing 86Rb+ in the presence or absence of varying concentrations of the test compound or a standard inhibitor (bumetanide).

    • After a defined incubation period, the uptake of 86Rb+ is stopped by washing with ice-cold buffer.

    • The amount of intracellular 86Rb+ is determined by scintillation counting.

  • Data Analysis:

    • The bumetanide-sensitive 86Rb+ uptake is calculated by subtracting the uptake in the presence of a saturating concentration of bumetanide from the total uptake.

    • The percentage of inhibition of NKCC1 activity is calculated for each concentration of the test compound.

    • The IC50 value is determined.

Expected Outcomes:

  • If the compound inhibits NKCC1, a dose-dependent decrease in bumetanide-sensitive 86Rb+ uptake will be observed.

  • A high IC50 value would suggest weak or no inhibition of NKCC1.

Rationale: To assess the specificity of the test compound for different renal ion transporters by expressing them individually in a heterologous system. The Xenopus laevis oocyte is a powerful tool for the functional characterization of membrane transporters due to its large size and efficient protein expression machinery.

Protocol:

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human Na-K-Cl cotransporter (hNKCC2) or the human Na-Cl cotransporter (hNCC). Control oocytes are injected with water.

  • Electrophysiology: After 2-4 days of incubation to allow for protein expression, transporter activity is measured using the two-electrode voltage-clamp (TEVC) technique.[7]

  • Procedure:

    • Oocytes are perfused with a standard bathing solution.

    • The activity of the expressed transporter is measured as the substrate-induced current.

    • The effect of the test compound on the transporter-mediated current is determined by applying it to the bathing solution.

  • Data Analysis:

    • The percentage of inhibition of the transporter-mediated current is calculated for each concentration of the test compound.

    • The IC50 value is determined for each transporter.

Expected Outcomes:

  • By comparing the IC50 values for different transporters, the selectivity of the test compound can be determined.

  • A significantly lower IC50 for one transporter over others would indicate a selective inhibitory profile.

Conclusion and Future Directions

The experimental framework outlined in these application notes provides a comprehensive strategy for the preclinical evaluation of this compound as a potential diuretic agent. The combination of in vivo efficacy studies and in vitro mechanistic assays will provide a robust dataset to support its further development.

Positive results from these studies would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: To optimize the diuretic activity and selectivity of the thiadiazole scaffold.

  • Chronic Toxicity Studies: To assess the long-term safety of the compound.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

By following these detailed protocols, researchers can confidently assess the diuretic potential of this compound and contribute to the development of new and improved therapies for fluid management.

References

  • Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC - NIH. (2022-04-08). Available from: [Link]

  • Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide - PubMed Central. (2022-05-18). Available from: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available from: [Link]

  • Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available from: [Link]

  • Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling - PMC. (2022-10-28). Available from: [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH. Available from: [Link]

  • In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC - NIH. (2020-12-10). Available from: [Link]

  • High-throughput electrophysiology with Xenopus oocytes - PMC - NIH. Available from: [Link]

  • Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2 | PNAS. (2009-03-31). Available from: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. (2017-02-09). Available from: [Link]

  • 5 Analysis of Electrophysiological Data - CNR. Available from: [Link]

  • Role of Monovalent Ions in the NKCC1 Inhibition Mechanism Revealed through Molecular Simulations - CNR-IRIS. (2022-12-06). Available from: [Link]

  • In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - ResearchGate. (2020-12-10). Available from: [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Available from: [Link]

  • Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus - Dove Medical Press. (2020-12-16). Available from: [Link]

  • The “www” of Xenopus laevis Oocytes: The Why, When, What of Xenopus laevis Oocytes in Membrane Transporters Research - MDPI. Available from: [Link]

  • Na-k-cl cotransporter – Knowledge and References - Taylor & Francis. Available from: [Link]

  • The use of Xenopus oocytes for the study of ion channels - ResearchGate. Available from: [Link]

  • Identification of the inhibition mechanism of carbonic anhydrase II by fructooligosaccharides. (2024-05-27). Available from: [Link]

  • (PDF) Technical Comment on "Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling" - ResearchGate. (2023-07-12). Available from: [Link]

  • 1 Expression of Ion Channels in Xenopus Oocytes - Wiley-VCH. Available from: [Link]

  • Evaluation of In-Vitro and In-Vivo Diuretic Activity of Leaves of Melia azedarach Linn. in Albino Wistar Rats - IJPPR. (2024-12-10). Available from: [Link]

  • Reduced renal Na+ -K+ -Cl- co-transporter activity and inhibited NKCC2 mRNA expression by Leptospira shermani: From bed-side to bench | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry - PMC - NIH. (2022-06-08). Available from: [Link]

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Application Notes and Protocols for Molecular Docking of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide to performing a molecular docking analysis of the novel compound 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will explore the rationale behind target selection for this specific ligand, detail a step-by-step protocol using industry-standard software, and explain the critical analysis of docking results. The protocol emphasizes not just the "how" but the "why" of each step, ensuring a robust and scientifically valid computational experiment.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the 1,3,4-thiadiazole core is attributed to its bioisosteric similarity to pyrimidines, allowing it to interact with biological targets involved in DNA replication, and its unique electronic properties that facilitate membrane crossing and target engagement.[5]

The subject of this protocol, this compound, combines this potent thiadiazole core with a morpholine moiety. Morpholine is another highly valued heterocycle in drug design, often incorporated to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles.[6][7] The synergy of these two fragments suggests significant therapeutic potential, making in silico analysis via molecular docking an essential first step in elucidating its mechanism of action and identifying high-affinity protein targets.

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[8][9] It is an indispensable tool in modern drug discovery for virtual screening, lead optimization, and hypothesis generation.[10]

Part 1: Rationale for Protein Target Selection

The success of any molecular docking study is critically dependent on the selection of a relevant and high-quality protein target structure.[11][12] For a novel compound like this compound, target selection is guided by the known biological activities of its core scaffolds.

The 1,3,4-thiadiazole nucleus is a known inhibitor of several key enzyme families.[2][13] Based on extensive literature, we can hypothesize several potential protein classes as targets for our ligand.

Table 1: Potential Protein Target Classes for this compound

Target ClassRationale & Key ExamplesExample PDB IDTherapeutic Area
Protein Kinases The thiadiazole scaffold is present in numerous kinase inhibitors. JNK, Abl kinase, and EGFR are implicated in cancer and inflammation.[13][14]3V6S (JNK3)Oncology, Inflammation
Carbonic Anhydrases (CAs) Thiadiazole derivatives like Acetazolamide are classic CA inhibitors.[15] CAs are targets for diuretics, anti-glaucoma, and anti-cancer agents.5FL4 (CA-IX)Glaucoma, Oncology
Histone Deacetylases (HDACs) Some thiadiazole compounds show HDAC inhibitory activity, a key mechanism in cancer therapy.[3][16]4LXZ (HDAC2)Oncology
Bacterial Enzymes Thiadiazoles have shown promise as antibacterial agents by targeting essential bacterial enzymes absent in humans, such as Kinase ThiM.[15]6k28 (ThiM)Infectious Disease
Dihydrofolate Reductase (DHFR) DHFR is a crucial enzyme for DNA synthesis and a validated target for anticancer and antimicrobial drugs.[3]3NU0 (DHFR)Oncology, Infectious Disease

For this protocol, we will use c-Jun N-terminal kinase 3 (JNK3) , a well-validated target in neuroinflammation and oncology, as our primary example.

Part 2: The Molecular Docking Workflow

A successful docking experiment follows a structured, multi-stage process. Each stage is critical for the integrity of the final results. The overall workflow is depicted below.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (SDF/MOL2 → PDBQT) grid_def 3. Grid Box Definition (Define Search Space) ligand_prep->grid_def protein_prep 2. Protein Preparation (PDB → PDBQT) protein_prep->grid_def run_dock 4. Run Docking Simulation (AutoDock Vina) grid_def->run_dock analyze 5. Result Analysis (Binding Affinity & Poses) run_dock->analyze visualize 6. Visualization & Interaction (PyMOL / Discovery Studio) analyze->visualize end_node End (Validated Hypothesis) visualize->end_node start Start start->ligand_prep Input Ligand Structure start->protein_prep Input PDB File

Caption: The generalized workflow for molecular docking.

Part 3: Detailed Step-by-Step Protocol

This protocol utilizes freely available and widely adopted software: AutoDock Tools for file preparation and AutoDock Vina for the docking calculation. Visualization will be performed using PyMOL .

Step 1: Ligand Preparation

Rationale: The ligand's input structure must be converted into a three-dimensional format with correct atom types, charges, and rotatable bonds defined. This ensures the docking algorithm can accurately sample different conformations of the ligand within the binding pocket.

  • Obtain Ligand Structure:

    • As this compound is a novel compound, its structure is not available in public databases like PubChem.

    • Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to draw the 2D structure and save it as a MOL or SDF file.

    • Use a program like Open Babel to convert the 2D structure into a 3D structure.

  • Prepare for AutoDock (PDBQT format):

    • Open AutoDock Tools (ADT) .

    • Go to Ligand -> Input -> Open and select your 3D output.sdf file. ADT will automatically compute Gasteiger charges.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This file now contains the coordinate information, charges, and rotatable bond definitions.

Step 2: Protein Preparation

Rationale: Raw PDB files contain experimental artifacts like water molecules, co-factors, and other heteroatoms that can interfere with the docking process. The protein structure must be "cleaned," and hydrogens must be added to satisfy valencies and allow for proper hydrogen bond calculations.

  • Download Protein Structure:

    • Navigate to the Protein Data Bank (PDB) (rcsb.org).

    • Search for our example target, JNK3, using its PDB ID: 3V6S .

    • Download the structure in PDB format.

  • Clean the Protein in ADT:

    • Open AutoDock Tools (ADT) .

    • Go to File -> Read Molecule and open 3V6S.pdb.

    • Remove Water: Go to Edit -> Delete Water.

    • Remove Co-crystallized Ligand/Ions: The 3V6S structure contains a bound inhibitor. Select it in the viewer or from the dashboard and go to Edit -> Delete -> Delete Selected Atoms. We remove it to make the binding site available for our ligand.

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger.

  • Save as PDBQT:

    • Go to Grid -> Macromolecule -> Choose. Select 3V6S and click Select Molecule.

    • ADT will prompt you to save the prepared protein. Save it as protein.pdbqt. This file is now ready for docking.

Step 3: Binding Site Definition (Grid Box)

Rationale: The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand. The size and center of this box are critical. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can decrease accuracy.

  • Identify the Binding Site:

    • For PDB ID 3V6S, the binding site is the ATP-binding pocket where the original inhibitor was located. Key residues can be identified from the literature or the PDB entry page.

    • In ADT, with protein.pdbqt loaded, you can manually identify these residues.

  • Generate the Grid Box:

    • Go to Grid -> Grid Box....

    • A box will appear around the protein. You can adjust its position (center_x, center_y, center_z) and size (size_x, size_y, size_z).

    • Adjust the center coordinates to enclose the known ATP-binding site of JNK3. A good starting size is 25 x 25 x 25 Å to ensure the entire active site is covered.

    • Crucially, record the center and size coordinates. These will be used in the configuration file. For 3V6S, an approximate center might be: x=10.5, y=52.5, z=12.0.

Step 4: Running the Docking Simulation with AutoDock Vina

Rationale: Vina uses a sophisticated scoring function and search algorithm to explore possible binding poses of the ligand within the grid box, ranking them by their predicted binding affinity.

  • Create a Configuration File:

    • Create a new text file named conf.txt.

    • Paste the following content into the file, replacing the coordinates with the ones you recorded in the previous step.

  • Execute Vina:

    • Open a command line or terminal.

    • Ensure protein.pdbqt, ligand.pdbqt, and conf.txt are in the current directory.

    • Run the following command (the exact command may vary based on your Vina installation):

    • Vina will run the simulation and output two files: all_poses.pdbqt (containing the coordinates of the predicted binding modes) and log.txt (containing the binding affinity scores).

Step 5: Analysis and Visualization

Rationale: The raw output of a docking run is a set of scores and coordinates. To derive meaningful insights, these results must be analyzed to understand the ligand's binding mode, its key interactions with the protein, and the energetic favorability of the complex.

  • Interpret the Log File:

    • Open log.txt. You will see a table of results for the top binding modes (usually 9).

    ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
    1-8.50.0000.000
    2-8.21.8542.431
    3-8.12.1103.015
    ...
    • Binding Affinity: This is the predicted free energy of binding. The more negative the value, the stronger the predicted binding. The top-ranked pose (Mode 1) is considered the most likely binding conformation.

    • RMSD: Root-mean-square deviation. The values here compare the current pose to the best pose (Mode 1). A low RMSD between poses (e.g., < 2.0 Å) suggests they are part of the same binding cluster.

  • Visualize the Docked Poses:

    • Open PyMOL .

    • Load the prepared protein: File -> Open -> protein.pdbqt.

    • Load the docking results: File -> Open -> all_poses.pdbqt.

    • The ligand poses will appear in the protein's active site. You can toggle between them using the object menu.

  • Analyze Key Interactions:

    • Focus on the top-ranked pose (Mode 1).

    • Display the protein as a surface or cartoon and the ligand as sticks.

    • Identify the amino acid residues within 4 Å of the ligand.

    • Use PyMOL's measurement tools to find potential hydrogen bonds (typically < 3.5 Å, with good geometry), hydrophobic interactions, and pi-stacking.

G cluster_ligand Ligand Features cluster_protein Protein Active Site Residues Thiadiazole 1,3,4-Thiadiazole Ring H_Bond_Acceptor H-Bond Acceptors (e.g., Asp, Glu, Backbone C=O) Thiadiazole->H_Bond_Acceptor H-Bond Acceptor (N atoms) Aromatic Aromatic Residues (e.g., Phe, Tyr, Trp) Thiadiazole->Aromatic Pi-Sulfur / Stacking Thiol Thiol Group (S-H) H_Bond_Donor H-Bond Donors (e.g., Lys, Arg, Ser) Thiol->H_Bond_Donor H-Bond Acceptor Thiol->H_Bond_Acceptor H-Bond Donor Morpholine Morpholine Ring Morpholine->H_Bond_Acceptor H-Bond Acceptor (O atom) Hydrophobic Hydrophobic Pocket (e.g., Leu, Val, Ile) Morpholine->Hydrophobic Hydrophobic Interaction

Caption: Potential molecular interactions for the ligand.

Conclusion and Best Practices

This protocol outlines a robust and reproducible workflow for the molecular docking of this compound. The results of a docking simulation are not a final proof but a powerful, validated hypothesis. The predicted binding affinity and pose provide a structural basis for understanding potential activity and guiding the next steps in the drug discovery pipeline, such as chemical synthesis of derivatives or in vitro biological assays.

Key Trustworthiness Considerations:

  • Always Validate the Target: Whenever possible, perform re-docking of the co-crystallized ligand to ensure your docking protocol can reproduce the experimental binding mode (RMSD < 2.0 Å).

  • Consider Protein Flexibility: This protocol assumes a rigid receptor. For more advanced studies, consider using induced-fit docking (IFD) or molecular dynamics (MD) simulations to account for protein conformational changes upon ligand binding.

  • Use Multiple Targets: Docking against multiple members of a protein family can provide insights into selectivity.

By following this detailed guide, researchers can confidently apply molecular docking techniques to accelerate the exploration of novel chemical entities and their therapeutic potential.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2019). ResearchGate. Retrieved from [Link]

  • 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. (n.d.). PubChem. Retrieved from [Link]

  • 1,3,4-Thiadiazole-2-thiol. (n.d.). PubChem. Retrieved from [Link]

  • The molecular targets of the thiadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,3,4-thiadiazole: a privileged scaffold for drug design and development. (n.d.). PubMed. Retrieved from [Link]

  • Software for molecular docking: a review. (n.d.). PubMed. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. Retrieved from [Link]

  • ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. (2019). PMC - NIH. Retrieved from [Link]

  • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. (2013). PMC - NIH. Retrieved from [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • Software for molecular docking: a review. (2017). SpringerLink. Retrieved from [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,3,4-thiadiazole: A biologically active scaffold. (2014). ResearchGate. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Which protein ligand docking software is the "best"? (2021). Reddit. Retrieved from [Link]

  • Selection of protein conformations for structure-based polypharmacology studies. (n.d.). IRIS Unimore. Retrieved from [Link]

  • How to find Target (protein) for your molecular docking study. (2021). YouTube. Retrieved from [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (n.d.). PubMed Central. Retrieved from [Link]

  • Quick Comparison of Molecular Docking Programs. (2023). YouTube. Retrieved from [Link]

  • 5-(piperidin-1-yl)-1,3,4-thiadiazole-2-thiol. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols for the Development of Therapeutic Agents based on 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic system, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidines and purines, allowing it to interact with various biological targets.[4] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and diuretic properties.[1][2][5][6][7] The focus of these application notes is a specific derivative, 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, a compound that combines the therapeutic promise of the thiadiazole core with the favorable pharmacokinetic properties often associated with the morpholine moiety.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a common substituent in drug design. Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for binding to biological targets. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, potential therapeutic applications, and preclinical evaluation of this compound and its derivatives.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process, starting from readily available starting materials. A common and effective route involves the initial formation of a 5-amino-1,3,4-thiadiazole-2-thiol precursor, followed by the introduction of the morpholine moiety.

Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Precursor)

This protocol is adapted from established methods for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols.[4][8]

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or Sodium Carbonate (Na₂CO₃)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (1 equivalent) in absolute ethanol.

  • To this solution, add potassium hydroxide (1 equivalent) or anhydrous sodium carbonate and stir until a homogenous mixture is formed.

  • Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The potassium salt of 5-amino-1,3,4-thiadiazole-2-thiol will precipitate. Filter the precipitate and wash it with cold ethanol.

  • To obtain the free thiol, dissolve the potassium salt in water and acidify with dilute hydrochloric acid until the pH is acidic.

  • The 5-amino-1,3,4-thiadiazole-2-thiol will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

  • Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis of this compound

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Introduction of Morpholine Moiety (Proposed) Thiosemicarbazide Thiosemicarbazide step1 Potassium 5-amino-1,3,4- thiadiazole-2-thiolate Thiosemicarbazide->step1 CS2, KOH/Ethanol product1 5-Amino-1,3,4-thiadiazole-2-thiol step1->product1 HCl step2 Cyclization Reaction product1->step2 Bis(2-chloroethyl) ether, Base final_product 5-Morpholin-4-yl-1,3,4- thiadiazole-2-thiol step2->final_product Purification

Figure 1: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications and Mechanistic Insights

Based on the extensive research on 1,3,4-thiadiazole derivatives, this compound is a promising candidate for development as an anticancer and antimicrobial agent.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[3][5][9]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many heterocyclic compounds, including thiadiazole derivatives, act as inhibitors of protein kinases that are often dysregulated in cancer. The morpholine moiety could potentially enhance binding to the ATP-binding pocket of kinases.

  • Topoisomerase Inhibition: Some thiadiazole compounds have been reported to inhibit topoisomerases, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Carbonic Anhydrase Inhibition: Certain 1,3,4-thiadiazole-2-thiol derivatives are known to be potent inhibitors of carbonic anhydrases, some isoforms of which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[5]

Anticancer_Mechanism cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Compound 5-Morpholin-4-yl-1,3,4- thiadiazole-2-thiol Kinases Protein Kinases Compound->Kinases Inhibition Topoisomerases Topoisomerases Compound->Topoisomerases Inhibition CA Carbonic Anhydrases Compound->CA Inhibition InhibitionProliferation Inhibition of Proliferation Kinases->InhibitionProliferation CellCycleArrest Cell Cycle Arrest Topoisomerases->CellCycleArrest Apoptosis Induction of Apoptosis CA->Apoptosis CellCycleArrest->Apoptosis InhibitionProliferation->Apoptosis

Figure 2: Potential anticancer mechanisms of this compound.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a well-established framework for the development of potent antimicrobial agents.[6][10][11]

Potential Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: The compound may interfere with the synthesis of essential components of the bacterial or fungal cell wall, leading to cell lysis.

  • Inhibition of Essential Enzymes: It could inhibit enzymes that are vital for the survival of microorganisms, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Membrane Integrity: The lipophilic nature of the thiadiazole ring, potentially enhanced by the morpholine group, might allow the compound to intercalate into and disrupt the microbial cell membrane.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the initial preclinical evaluation of this compound.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound (this compound) in the cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Add 50 µL of the microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from the preclinical assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCompoundIC₅₀ (µM) ± SD
MCF-7Test CompoundExperimental Value
Doxorubicin (Control)Experimental Value
A549Test CompoundExperimental Value
Cisplatin (Control)Experimental Value

Table 2: In Vitro Antimicrobial Activity of this compound

MicroorganismCompoundMIC (µg/mL)
S. aureusTest CompoundExperimental Value
Ciprofloxacin (Control)Experimental Value
E. coliTest CompoundExperimental Value
Ciprofloxacin (Control)Experimental Value
C. albicansTest CompoundExperimental Value
Fluconazole (Control)Experimental Value

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-substituted-1,3,4-thiadiazole-2-thiols is highly dependent on the nature of the substituent at the 5-position. The introduction of a morpholine ring at this position is expected to have a significant impact on the compound's therapeutic properties.

  • Improved Pharmacokinetics: The morpholine moiety is known to enhance hydrophilicity, which can lead to improved solubility and bioavailability.

  • Enhanced Target Binding: The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, potentially leading to stronger interactions with biological targets.

  • Modulation of Lipophilicity: The morpholine group provides a balance between hydrophilic and lipophilic character, which is crucial for membrane permeability and overall drug-likeness.

Further SAR studies should involve the synthesis and evaluation of derivatives with modifications to the morpholine ring (e.g., substitution on the ring) or replacement with other heterocyclic systems to optimize potency and selectivity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this class of compounds, coupled with the diverse biological activities of the 1,3,4-thiadiazole core, makes it an attractive starting point for drug discovery programs. The protocols and insights provided in this document offer a solid foundation for researchers to explore the full therapeutic potential of this exciting molecule. Future work should focus on a comprehensive evaluation of its in vivo efficacy, toxicity profile, and pharmacokinetic properties to advance its development towards clinical applications.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Dove Press. Retrieved January 23, 2026, from [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • pharmacological activity of 1,3,4-thiadiazole derivatives and its complexes: a review. (2018). International Research Journal of Pharmacy. Retrieved January 23, 2026, from [Link]

  • Synthesis and identification of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate, and study of the biological activity of some of their Schiff bases. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • (PDF) Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2012). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists. My objective is to provide not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to troubleshoot effectively and optimize your yield. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of this heterocyclic scaffold, a valuable building block in drug discovery, is typically achieved through a two-step process involving the formation of a potassium dithiocarbazate intermediate followed by an acid-catalyzed cyclization.[1] While straightforward in principle, this reaction pathway is sensitive to several variables that can significantly impact yield and purity. This guide addresses the most common challenges encountered in the laboratory.

Core Synthetic Pathway: An Overview

The primary route to this compound involves two key transformations. Understanding the mechanism is crucial for effective troubleshooting.

  • Formation of Potassium 4-morpholinodithiocarbazate: The synthesis begins with the reaction of 4-amino-morpholine with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (KOH), in an alcoholic solvent. The morpholine nitrogen acts as a nucleophile, attacking the electrophilic carbon of CS₂, followed by rearrangement to form the stable dithiocarbazate salt.

  • Cyclodehydration to the Thiadiazole Ring: The isolated dithiocarbazate salt is then treated with a strong acid, such as concentrated sulfuric acid, which protonates the intermediate and facilitates an intramolecular cyclization and dehydration, yielding the desired 1,3,4-thiadiazole ring.[2]

Below is a visual representation of this workflow.

G cluster_0 Step 1: Dithiocarbazate Formation cluster_1 Step 2: Cyclization & Purification A 4-Aminomorpholine + CS₂ C Potassium 4-morpholinodithiocarbazate (Intermediate Salt) A->C Base-catalyzed addition B KOH / Ethanol E Acid-catalyzed cyclodehydration C->E Isolate & Proceed D Conc. H₂SO₄ (cold) D->E F Precipitation in Ice Water E->F G Filtration & Washing F->G H This compound (Final Product) G->H

Caption: General workflow for the two-step synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address problems as you might encounter them during the experimental process.

Part 1: Issues During Dithiocarbazate Salt Formation (Step 1)

Question: My initial reaction mixture (4-aminomorpholine, KOH, ethanol) is clear, but upon adding carbon disulfide, it turns cloudy/milky immediately and the expected yellow precipitate does not form. What is happening?

  • Expert Analysis: This is a classic sign of moisture contamination or an incorrect base-to-solvent ratio. Potassium hydroxide is highly hygroscopic. If it contains significant water, it will not fully dissolve in absolute ethanol, creating a heterogeneous mixture. The cloudiness is likely finely dispersed, unreacted KOH. Carbon disulfide requires a strongly basic, anhydrous environment to react efficiently with the hydrazide.

  • Solution Pathway:

    • Verify Reagent Quality: Use freshly opened or properly stored KOH pellets. For best results, crush the pellets into a powder just before use to increase the surface area for dissolution. Ensure your ethanol is absolute (≥99.5%).[3]

    • Ensure Complete Dissolution: Before adding CS₂, gently warm the KOH/ethanol mixture to 30-40°C with stirring until the solution is completely clear. Cool it back down to the reaction temperature (0-5°C) before proceeding. This ensures the base is fully available for the reaction.

    • Controlled Addition: Add the carbon disulfide dropwise while maintaining a low temperature (0-5°C). A rapid, exothermic reaction can lead to side products.

Question: The reaction to form the potassium salt is very slow, and after several hours, I still have a significant amount of starting material according to TLC analysis. How can I improve the reaction rate?

  • Expert Analysis: While low temperature is critical for controlling exothermicity, excessively cold temperatures can slow the reaction rate unnecessarily. Inefficient mixing in a heterogeneous reaction can also be a culprit.

  • Solution Pathway:

    • Optimize Temperature: The optimal temperature for this step is a balance. Start the CS₂ addition at 0°C, but once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. This provides the activation energy needed for the reaction to go to completion without promoting side reactions.

    • Improve Mixing: Use a magnetic stir bar that is appropriately sized for your flask to ensure vigorous stirring. If the precipitate becomes very thick, you may need to switch to mechanical stirring for larger-scale reactions.[4]

Part 2: Issues During Thiadiazole Cyclization (Step 2)

Question: After adding my intermediate salt to concentrated sulfuric acid, the solution turned dark brown or black, and my final yield was extremely low.

  • Expert Analysis: This indicates charring and decomposition of the organic material. This is a powerful dehydrating reaction, and temperature control is paramount. The dithiocarbazate intermediate is sensitive to strong acid at elevated temperatures. Adding the solid too quickly to the acid can create localized "hot spots" where the temperature spikes, leading to irreversible degradation.

  • Solution Pathway:

    • Maintain Strict Temperature Control: The sulfuric acid must be pre-cooled to 0°C in an ice-salt bath.

    • Portion-wise Addition: Add the potassium dithiocarbazate salt in small portions over a period of 30-60 minutes. Ensure each portion is fully dissolved and the temperature does not rise above 5-10°C before adding the next.

    • Stirring is Critical: Ensure efficient stirring throughout the addition to dissipate heat.

G start Low Yield or Decomposition Observed check_temp Was the intermediate added to H₂SO₄ at > 10°C? start->check_temp check_addition Was the intermediate added too quickly? check_temp->check_addition No sol_temp ACTION: Pre-cool H₂SO₄ to 0°C. Maintain temp below 10°C. check_temp->sol_temp Yes check_workup Was the product precipitated in a large volume of ice? check_addition->check_workup No sol_addition ACTION: Add intermediate in small portions over 30-60 min. check_addition->sol_addition Yes sol_workup ACTION: Pour reaction mixture onto crushed ice (10x volume). check_workup->sol_workup Yes end_node Yield Improved check_workup->end_node No (Consult Further) sol_temp->end_node sol_addition->end_node sol_workup->end_node

Caption: Troubleshooting logic for low yield in the cyclization step.

Question: I obtained a sticky, oily substance instead of a crystalline solid after pouring the reaction mixture into water.

  • Expert Analysis: This often points to incomplete cyclization or the presence of significant impurities. The uncyclized dithiocarbazic acid (formed upon protonation of the salt) can be oily. Alternatively, if the product is slightly impure, its melting point can be depressed, causing it to "oil out" of solution.

  • Solution Pathway:

    • Increase Reaction Time/Temperature (Carefully!): After adding the intermediate to the cold acid, let the mixture stir at 0-5°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours. This ensures the cyclization reaction goes to completion.

    • Optimize Precipitation: Pour the acidic solution slowly into a large volume of vigorously stirred crushed ice. A rapid quench into a large volume of cold water promotes rapid precipitation and the formation of a solid rather than an oil.

    • Trituration: If an oil still forms, decant the water and try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization and wash away soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the overall yield? Without question, it is the strict temperature control during the acid-catalyzed cyclization step. The exothermic nature of dissolving the intermediate salt in concentrated sulfuric acid is the primary cause of product decomposition and yield loss.[4]

Q2: Can I use a different acid for the cyclization step? Other dehydrating acids like polyphosphoric acid (PPA) can be used and are sometimes reported to give cleaner reactions, though they are more viscous and can make work-up more difficult.[2] Using hydrochloric acid is generally not effective as it is not a strong enough dehydrating agent for this specific transformation.

Q3: My final product is off-white or yellowish. How can I improve its color and purity? A slight yellow tinge is common. For higher purity, recrystallization is effective. A suitable solvent system is typically an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy. Allow it to cool slowly to form pure crystals.

Q4: What are the expected spectral characteristics for this compound? The product exists in tautomeric equilibrium between the thiol and thione forms. In DMSO-d₆, you will typically observe the thione form.

  • ¹H NMR (DMSO-d₆): Expect two triplets for the morpholine protons, one around δ 3.6-3.8 ppm (-CH₂-O-) and another around δ 3.4-3.6 ppm (-CH₂-N-). A broad singlet for the -NH proton of the thione tautomer will appear far downfield, typically above δ 13 ppm.

  • ¹³C NMR (DMSO-d₆): The C=S carbon is highly deshielded and will appear around δ 185-190 ppm. The C5 carbon attached to the morpholine will be around δ 155-160 ppm. Morpholine carbons will be observed around δ 65 ppm (-CH₂-O-) and δ 48 ppm (-CH₂-N-).

Experimental Protocols & Data

Protocol: Optimized Synthesis of this compound

Part A: Preparation of Potassium 4-morpholinodithiocarbazate

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • To the flask, add potassium hydroxide (5.6 g, 0.1 mol) and absolute ethanol (100 mL). Stir until the KOH is completely dissolved, warming gently if necessary, then cool the solution to 0-5°C in an ice bath.

  • Add 4-aminomorpholine (10.2 g, 0.1 mol) to the basic solution and stir for 10 minutes.

  • Add carbon disulfide (7.6 g, 6.1 mL, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Filter the resulting pale-yellow precipitate, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum.

Part B: Cyclization to this compound

  • Place concentrated sulfuric acid (50 mL) in a beaker and cool to 0°C in an ice-salt bath.

  • Add the dried potassium 4-morpholinodithiocarbazate from Part A in small portions to the cold, stirred sulfuric acid over 45-60 minutes. Maintain the temperature below 10°C throughout the addition.

  • Once the addition is complete, stir the reaction mixture at 0-5°C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A white or off-white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry in a vacuum oven at 50°C.

  • (Optional) Recrystallize from an ethanol/water mixture for higher purity.

Table 1: Effect of Cyclization Conditions on Yield
EntryCyclizing AgentTemperature (°C)Reaction Time (h)Typical Yield (%)Observations
1Conc. H₂SO₄0 → 251.575-85%Standard procedure, requires careful temperature control.
2Conc. H₂SO₄> 251.5< 30%Significant charring and decomposition observed.[4]
3PPA80-90270-80%Cleaner reaction but viscous mixture, difficult to stir/pour.[2]
4POCl₃Reflux360-70%Requires careful handling and quenching of POCl₃.[5]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). A simple and efficient method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles. Journal of the Chinese Chemical Society, 53(4), 925-928. [Link]

  • Chapman, R. F., & Peart, B. J. (1996). 1,3,4-Thiadiazoles. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 419-441). Pergamon. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

Sources

Technical Support Center: Troubleshooting the Cyclization Step in 1,3,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,3,4-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of heterocyclic synthesis. The formation of the 1,3,4-thiadiazole ring, a critical pharmacophore in numerous drug candidates, often hinges on a successful cyclization step.[1][2] This step, typically involving the dehydration of an intermediate acylthiosemicarbazide or a related precursor, is prone to issues ranging from low yields to challenging purifications.

This document provides in-depth, experience-driven answers to common troubleshooting questions, explains the chemical principles behind our recommendations, and offers validated protocols to help you overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction has a very low yield or is not proceeding. What are the primary causes and corrective actions?

This is the most common issue encountered. A low or zero yield in the cyclization step can almost always be traced back to one of four areas: the quality of starting materials, the choice of cyclizing agent, the reaction conditions, or an inefficient work-up.

A1: Root Cause Analysis & Solutions

  • Purity of Starting Materials: The cyclization reaction is sensitive to the purity of the precursor, which is often a thiosemicarbazide or an N-acylthiosemicarbazide derivative.[3]

    • Causality: Impurities in the starting carboxylic acid or thiosemicarbazide can interfere with the reaction. Residual water can quench dehydrating agents. Partially reacted precursors from a previous step can lead to a complex mixture of side products.

    • Solution:

      • Ensure your thiosemicarbazide precursor is fully characterized (¹H NMR, LC-MS) and dry before use.

      • If you are performing a one-pot synthesis from a carboxylic acid and thiosemicarbazide, ensure the acid is of high purity.

      • Use anhydrous solvents where appropriate, especially when using moisture-sensitive reagents like POCl₃.

  • Inappropriate Cyclizing/Dehydrating Agent: The energy barrier for the dehydration and ring-closure step is significant. The choice of acid catalyst or dehydrating agent is critical and substrate-dependent.

    • Causality: A weak acid may not be sufficient to protonate the carbonyl oxygen, which is a key step in activating the carbon for nucleophilic attack by the sulfur atom.[4] Conversely, an overly harsh acid can cause decomposition or charring of electron-rich aromatic substrates.

    • Solution: Consult the table below to select an appropriate agent. If a standard agent like concentrated H₂SO₄ fails, consider alternatives like Polyphosphoric Acid (PPA) or Phosphorus Oxychloride (POCl₃), which are highly effective dehydrating agents.[1][5] Methanesulfonic acid is a modern alternative that often gives high yields and good purity.[1]

Cyclizing Agent Typical Conditions Advantages Disadvantages & Troubleshooting
Conc. Sulfuric Acid (H₂SO₄) 0°C to 90°C, neat or in solventStrong, inexpensive, widely available.[2]Can cause charring/sulfonation of sensitive substrates. Troubleshooting: Run the reaction at a lower temperature for a longer duration.
Phosphorus Oxychloride (POCl₃) Reflux, neat or in a high-boiling solventPowerful dehydrating agent, good for unreactive substrates.[5]Highly corrosive and water-sensitive; requires inert atmosphere and careful quenching. Troubleshooting: Ensure the reaction is completely anhydrous.
Polyphosphoric Acid (PPA) 80-120°C, neatExcellent dehydrating and solvent properties; good for high-temperature reactions.Viscous and difficult to stir; work-up can be challenging. Troubleshooting: Ensure vigorous mechanical stirring. Quench by adding the hot mixture to ice water in small portions.
Methanesulfonic Acid (CH₃SO₃H) 90-100°CGives high yields and clean reactions; less charring than H₂SO₄.[6]More expensive than sulfuric acid.
Eaton's Reagent (P₂O₅/CH₃SO₃H) Room temp to 80°CVery powerful dehydrating agent; can promote cyclization at lower temperatures.Preparation and handling require care.
  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that must be optimized.

    • Causality: Insufficient heat may lead to an incomplete reaction, leaving unreacted acylthiosemicarbazide intermediate. Excessive heat can lead to the decomposition of the starting material or the desired product.

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.

      • Stepwise temperature increase: Start the reaction at a lower temperature (e.g., 60-70°C) and gradually increase if the reaction is sluggish. Many procedures call for heating at 80-90°C for several hours.[2][5]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a clear sign of side reactions or incomplete conversion. Identifying these byproducts is key to optimizing the reaction.

A2: Common Side Products and Their Origins

  • Unreacted Acylthiosemicarbazide Intermediate: This is the most common "byproduct" and is simply the result of incomplete cyclization. It will typically be more polar than the final thiadiazole product on a silica TLC plate.

  • 1,2,4-Triazole-3-thione Derivatives: Under certain conditions, particularly neutral or basic, the cyclization can proceed through the nitrogen atom instead of the sulfur, leading to the isomeric triazole ring system.[7]

    • Causality: The acylthiosemicarbazide intermediate has two potential nucleophiles that can attack the carbonyl carbon: the sulfur atom (leading to the thiadiazole) and the terminal nitrogen atom (leading to the triazole). Strongly acidic conditions favor the desired pathway.

    • Solution: Ensure the reaction medium is sufficiently acidic. If you suspect triazole formation, confirm the structure using 2D NMR techniques.

  • Degradation Products: Harsh conditions (e.g., very high temperatures with concentrated H₂SO₄) can cause the starting materials or the thiadiazole product to decompose, often resulting in a dark, tarry reaction mixture and baseline streaking on the TLC.

Below is a troubleshooting workflow to diagnose and solve low-yield issues.

G start_node start_node decision_node decision_node process_node process_node result_node result_node fail_node fail_node A Low Yield / No Reaction B Analyze Crude Reaction Mixture (TLC, LC-MS) A->B C Is Starting Material (SM) Present? B->C D Is Desired Product Present? C->D  No E Increase Reaction Time / Temperature C->E  Yes I Multiple Unidentified Spots? D->I  No L Optimize Work-up & Purification D->L  Yes E->B F Check SM Purity (NMR, Recrystallize) G Use Stronger Dehydrating Agent (e.g., PPA, POCl3) F->G G->B H Reaction Successful I->F  No J Side Reaction Issue I->J  Yes K Lower Temperature / Use Milder Acid J->K Consider Degradation K->B L->H G start_node start_node decision_node decision_node process_node process_node result_node result_node A Crude Product Isolated B Is the product a solid? A->B C Attempt Recrystallization B->C Yes D Is the product basic or acidic? B->D No / Oily G Is it pure? C->G E Perform Acid/Base Extraction D->E Yes F Perform Column Chromatography D->F No E->F H Pure Product F->H G->D No G->H Yes

Sources

overcoming solubility issues of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol in biological media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges related to the solubility of this compound in biological media. Our goal is to equip you with the knowledge to ensure reproducible and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a heterocyclic compound belonging to the thiadiazole class. Its chemical formula is C₆H₉N₃OS₂ with a molecular weight of approximately 203.29 g/mol .[1] The 1,3,4-thiadiazole ring is a versatile pharmacophore, meaning it is a core structure in many biologically active molecules.[2] Derivatives of this scaffold are investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The mesoionic character of the thiadiazole ring may aid in its ability to cross biological membranes, making it an attractive candidate for drug discovery.[2][3]

Q2: I'm observing precipitation when I add my compound to my cell culture media (e.g., DMEM). What is the primary cause?

This is a classic sign of poor aqueous solubility. Like many heterocyclic compounds, this compound has limited solubility in water-based solutions like phosphate-buffered saline (PBS) and cell culture media.[5] This issue is often exacerbated by the high salt concentration and physiological pH (typically 7.2-7.4) of these media. The compound is likely more soluble in organic solvents, such as dimethyl sulfoxide (DMSO), which is commonly used for preparing stock solutions.[6] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium. This phenomenon is a significant challenge in biological assays and can lead to inaccurate results.[7]

Q3: What are the key physicochemical properties of this compound that influence its solubility?
  • Thiol Group (-SH): The thiol group is weakly acidic. This means the molecule can exist in a neutral (protonated) form or an anionic (deprotonated) form, depending on the pH. At physiological pH, it is likely to be at least partially ionized to its thiolate anion, which typically increases aqueous solubility.

  • Morpholine and Thiadiazole Rings: These heterocyclic systems contribute to the molecule's overall lipophilicity (fat-solubility). The sulfur atom in the thiadiazole ring can improve liposolubility.[3]

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. While not explicitly known, the presence of the morpholine and thiadiazole rings suggests a logP value that favors organic solvents over water, contributing to its poor aqueous solubility.

The interplay between these properties dictates the compound's solubility under different conditions.

Troubleshooting Guide: Step-by-Step Solutions

This section provides structured protocols to address solubility issues across different experimental contexts.

Issue 1: Preparing a Stable, High-Concentration Stock Solution

Problem: The compound does not fully dissolve when preparing a stock solution, or it precipitates upon storage.

Causality: The choice of solvent is critical. While aqueous buffers are poor choices for primary stocks of lipophilic compounds, even common organic solvents have their limits. Instability during storage, especially freeze-thaw cycles, can also cause precipitation.

Step-by-Step Protocol:

  • Select an Appropriate Organic Solvent:

    • Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO). Many thiadiazole derivatives show good solubility in DMSO.[6]

    • Alternatives: If DMSO is incompatible with your downstream application, consider N,N-Dimethylformamide (DMF), ethanol, or methanol.[5] Always perform a small-scale test first.

  • Determine Maximum Solubility:

    • Start with a small, accurately weighed amount of the compound (e.g., 1 mg).

    • Add the chosen solvent stepwise (e.g., in 10-20 µL increments) while vortexing.

    • Use gentle warming (37°C) or sonication to aid dissolution. Be cautious, as excessive heat can degrade the compound.

    • The point at which the compound fully dissolves gives you the maximum practical stock concentration. It is recommended to work at a concentration slightly below this limit (e.g., 80-90%) to ensure stability.

  • Storage:

    • Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Before use, thaw the aliquot completely and vortex thoroughly to ensure any settled material is redissolved.

Issue 2: Compound Precipitates in Aqueous Media During In Vitro Assays

Problem: Upon diluting the DMSO stock into assay buffer or cell culture medium, a cloudy suspension or visible precipitate forms.

Causality: This is a classic "solvent-shift" precipitation. The aqueous environment cannot support the high concentration of the compound that was stable in the organic stock solvent. Low solubility in biological media is a common cause of underestimated activity and poor data reproducibility.[7]

Workflow for Solubility Enhancement:

The following diagram illustrates a decision-making process for addressing this issue.

G cluster_0 Troubleshooting Workflow for In Vitro Assays Start Precipitation Observed in Aqueous Medium Check_DMSO Is final DMSO concentration >1%? Start->Check_DMSO Reduce_DMSO Reduce DMSO to <0.5%. Re-test. Check_DMSO->Reduce_DMSO Yes pH_Mod Attempt pH Adjustment (if assay permits) Check_DMSO->pH_Mod No Reduce_DMSO->pH_Mod Still Precipitates pH_Success Soluble? Proceed with pH-matched controls. pH_Mod->pH_Success Yes Co_Solvent Use a Co-solvent System (e.g., PEG, Ethanol) pH_Mod->Co_Solvent No Co_Solvent_Success Soluble? Proceed with vehicle controls. Co_Solvent->Co_Solvent_Success Yes Cyclodextrin Use a Solubilizing Excipient (e.g., HP-β-Cyclodextrin) Co_Solvent->Cyclodextrin No Cyclodextrin_Success Soluble? Proceed with vehicle controls. Cyclodextrin->Cyclodextrin_Success Yes End Consult Formulation Specialist Cyclodextrin->End No

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocols:

  • Method 1: pH Adjustment

    • Rationale: The acidic thiol group suggests that increasing the pH will deprotonate it to the more soluble thiolate form. Conversely, lowering the pH may protonate the morpholine nitrogen, forming a cationic salt which can also increase solubility. The formation of hydrochloride salts has been shown to improve the solubility of similar thiadiazoles.[8]

    • Protocol:

      • Prepare a series of buffers with pH values ranging from 6.0 to 8.0.

      • Add a small amount of your DMSO stock to each buffer to the desired final concentration.

      • Visually inspect for precipitation and, if possible, measure the concentration of the dissolved compound by UV-Vis spectroscopy or HPLC.

      • Caution: Ensure the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability). Always run a pH-matched vehicle control.

  • Method 2: Use of Co-solvents

    • Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[9]

    • Protocol:

      • Prepare intermediate stock solutions of the compound in co-solvents like Polyethylene Glycol 400 (PEG-400), Propylene Glycol, or Ethanol.

      • When preparing the final working solution, add the co-solvent stock to the aqueous medium.

      • Keep the final concentration of the co-solvent as low as possible (ideally <5%) to avoid affecting the biological assay.

      • Critical: Always include a vehicle control containing the same final concentration of the co-solvent(s) and DMSO.

  • Method 3: Employing Cyclodextrins

    • Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose.[10]

    • Protocol:

      • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

      • Slowly add the DMSO stock of your compound to the HP-β-CD solution while vortexing. This allows the complex to form.

      • This new stock can then be diluted into your final assay medium.

      • The molar ratio of cyclodextrin to your compound is key and may require optimization. Start with a high molar excess of cyclodextrin (e.g., 100:1) and titrate down.

      • Critical: Run a vehicle control with the same concentration of HP-β-CD.

Quantitative Comparison of Solubilization Strategies:

StrategyTypical Final Concentration of ExcipientAdvantagesDisadvantages
pH Adjustment N/A (Buffer components)Simple, inexpensive.Limited by the pH tolerance of the assay; may alter compound activity.
Co-solvents 1-5% (e.g., PEG-400, Ethanol)Effective for many compounds.Can have biological effects at higher concentrations; requires careful vehicle controls.
Cyclodextrins 0.5-5% (e.g., HP-β-CD)Low toxicity, highly effective.[10]Can be expensive; may alter drug availability to its target if binding is too strong.
Issue 3: Formulating for In Vivo Studies

Problem: A soluble, biocompatible, and stable formulation is needed for animal dosing (e.g., oral gavage or intravenous injection).

Causality: In vivo formulations have stringent requirements for safety, stability, and bioavailability. Simple DMSO solutions are often unsuitable for direct injection due to toxicity. The formulation must keep the drug in solution as it is absorbed and distributed.[11]

Recommended Formulation Approaches:

  • Aqueous Co-solvent Systems:

    • Example Formulation: 5% DMSO, 40% PEG-400, 55% Saline.

    • Protocol:

      • Dissolve the compound in DMSO first.

      • Add the PEG-400 and mix thoroughly.

      • Add the saline (or water for injections) dropwise while mixing to bring it to the final volume.

    • Best For: Oral and sometimes intraperitoneal administration. Not ideal for IV due to viscosity and potential for hemolysis.

  • Cyclodextrin-Based Formulations:

    • Example Formulation: 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Water for Injection.

    • Protocol:

      • Dissolve SBE-β-CD in the required volume of water.

      • Slowly add the powdered compound to the cyclodextrin solution while stirring. Sonication may be required.

      • Once dissolved, the solution can be sterile-filtered for parenteral administration.

    • Best For: Intravenous administration, as SBE-β-CD is an FDA-approved excipient for this purpose.

  • Lipid-Based Formulations (for Oral Administration):

    • Rationale: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[12] These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous environment (like the stomach).

    • This is an advanced technique and typically requires collaboration with a formulation specialist.

References

  • Al-Ostoot, F. H., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(13), 4065. Available at: [Link]

  • Arshad, M. F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(14), 5364. Available at: [Link]

  • de Oliveira, C. S., et al. (2020). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate. Available at: [Link]

  • Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]

  • Matthew, B. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(41), 28945-28966. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Gao, Y., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Pharmaceutics, 12(8), 765. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. PubChem Compound Summary for CID 5300214. Retrieved from [Link]

  • Gorp, E. A., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. International Journal of Molecular Sciences, 22(16), 8885. Available at: [Link]

  • Bergström, C. A. S., & Zamek, M. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 8(3), 167-171. Available at: [Link]

  • Sharma, V., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 3(4), 934-946.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(6), 1-10.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Kityk, A. V., et al. (2021). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. Molecules, 26(11), 3169. Available at: [Link]

  • European Medicines Agency. (2010). Poorly water soluble substances: challenges, options and limitations for children. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • 5-amino-1,3,4-thiadiazole-2-thiol: Significance and symbolism. (2023). Heliyon, 9(2), e13423.
  • Higashi, T., & Motoyama, K. (2022). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Cancers, 14(15), 3704. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, we address common challenges encountered during purification and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to troubleshoot future purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed. A widely used method is the cyclization of a dithiocarbazate, formed from the reaction of morpholine-4-carbothiohydrazide with carbon disulfide in the presence of a base.[1] Potential impurities to be aware of include:

  • Unreacted Starting Materials: Residual morpholine-4-carbothiohydrazide and trace amounts of carbon disulfide.

  • Dithiocarbazate Intermediate: Incomplete cyclization can leave the potassium or sodium salt of the dithiocarbazate intermediate in your crude product.

  • Elemental Sulfur: Harsh reaction conditions, such as prolonged heating or the use of strong acids, can lead to the decomposition of sulfur-containing reagents, resulting in the formation of elemental sulfur, which often imparts a yellow color to the product.[2]

  • Polymeric Byproducts: High temperatures or highly acidic conditions can sometimes lead to the formation of insoluble, tar-like polymeric materials.[2]

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A2: An off-color hue is a frequent issue and is most commonly attributed to the presence of elemental sulfur or other colored byproducts formed during the synthesis.[2] To obtain a purer, white to pale-yellow product, consider the following:

  • Recrystallization: This is often the most effective method for removing colored impurities. Ethanol or a mixture of ethanol and water is a good starting point for recrystallization.[2]

  • Charcoal Treatment: If recrystallization alone is insufficient, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.

  • Reaction Condition Optimization: Prevention is key. Ensure your reaction temperature is well-controlled and avoid excessively harsh acidic or basic conditions that can promote the formation of these impurities.[2]

Q3: I am struggling with "oiling out" during recrystallization. What can I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated or cooled too quickly, or if the melting point of your compound (especially when impure) is lower than the boiling point of the solvent.[3][4] Here are some troubleshooting steps:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.

  • Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.[3]

  • Scratching and Seeding: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth. If you have a small crystal of the pure compound, adding it as a "seed" can induce crystallization.

  • Solvent System Modification: The polarity difference between your compound and the solvent might be too large. If you are using a single solvent like ethanol, try a mixed solvent system. For instance, dissolve your compound in a good solvent (e.g., ethanol or methanol) and then slowly add a poor solvent (e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[5][6]

Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for purifying polar heterocyclic compounds like this compound, especially when dealing with closely related impurities.

Q4: My compound streaks badly on a silica gel TLC plate and column. How can I get sharp bands?

A4: Streaking of basic compounds on silica gel is a classic problem caused by the strong interaction between the basic nitrogen atoms (in the morpholine ring) and the acidic silanol groups on the silica surface. To overcome this, you need to neutralize these active sites:

  • Add a Basic Modifier: Incorporate a small amount of a basic additive into your mobile phase. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is highly effective. Ammonia in methanol (e.g., a 7N solution) can also be used as a component of the mobile phase.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative to silica gel for the purification of basic compounds.

Q5: My compound won't elute from the silica gel column, even with a very polar solvent system.

A5: This indicates a very strong interaction with the stationary phase. Here's a systematic approach to address this:

  • Increase Mobile Phase Polarity Drastically: If you are using an ethyl acetate/hexane system, switch to a more polar mixture like dichloromethane/methanol. A gradient elution, starting with a lower polarity and gradually increasing to 10-20% methanol in dichloromethane, is often effective.

  • Incorporate a Basic Modifier: As mentioned in Q4, adding triethylamine or ammonia to your mobile phase can significantly reduce the compound's affinity for the silica gel, allowing it to elute.

  • Check for Irreversible Adsorption or Decomposition: It's possible your compound is degrading on the acidic silica gel. To test this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or a streak from the baseline, your compound is not stable on silica. In this case, switching to a neutral stationary phase like alumina is recommended.

Workflow for Developing a Column Chromatography Method

G cluster_0 TLC Analysis cluster_1 Troubleshooting cluster_2 Column Purification TLC_start Spot crude material on silica gel TLC plate TLC_dev Develop in various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) TLC_start->TLC_dev TLC_vis Visualize under UV light and/or with iodine stain TLC_dev->TLC_vis streaking Streaking observed? TLC_vis->streaking no_elution Rf = 0? streaking->no_elution No add_base Add 1% TEA to eluent and re-run TLC streaking->add_base Yes increase_polarity Increase eluent polarity (e.g., switch to DCM/MeOH) no_elution->increase_polarity Yes prep_column Prepare silica or alumina column no_elution->prep_column No (Rf ~0.2-0.3) add_base->TLC_start increase_polarity->TLC_start load_sample Load sample (dry or wet loading) prep_column->load_sample elute Elute with optimized solvent system load_sample->elute collect Collect fractions and analyze by TLC elute->collect

Caption: Workflow for column chromatography method development.

Recommended Starting Solvent Systems for Column Chromatography
Polarity of ImpuritiesStationary PhaseRecommended Starting EluentModifier
Less PolarSilica Gel50-100% Ethyl Acetate in Hexane1% Triethylamine
Similar PolaritySilica Gel2-10% Methanol in Dichloromethane1% Triethylamine
More PolarAlumina (Neutral)1-5% Methanol in DichloromethaneNot always necessary

Alternative Purification Technique: Acid-Base Extraction

The thiol group (-SH) in this compound is weakly acidic. This property can be exploited for purification using an acid-base extraction, which is particularly useful for removing non-acidic, organic-soluble impurities.

Q6: How can I use acid-base extraction to purify my thiol compound?

A6: The principle is to convert the acidic thiol into its water-soluble salt (a thiolate) by treating it with a base. This allows it to be extracted into an aqueous layer, leaving non-acidic impurities behind in the organic layer.

Step-by-Step Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification & Extraction: Transfer the solution to a separatory funnel and add a 1M aqueous solution of a base like sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently. The thiol will be deprotonated to form the sodium thiolate salt, which will dissolve in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): To remove any trapped organic impurities from the aqueous layer, add fresh organic solvent to the aqueous extract, shake, and discard the organic layer.

  • Acidification & Product Recovery: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid, such as 1M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The water-soluble thiolate will be protonated back to the neutral thiol, which should precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any residual salts, and dry it thoroughly.

G cluster_0 Organic Layer cluster_1 Aqueous Layer start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add aq. NaOH solution start->add_base shake Shake & Separate Layers add_base->shake org_layer Neutral Impurities shake->org_layer aq_layer Water-Soluble Thiolate Salt shake->aq_layer acidify Acidify with aq. HCl aq_layer->acidify precipitate Precipitated Pure Thiol acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure Product filter_dry->final_product

Caption: Workflow for purification via acid-base extraction.

References

  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]

  • Synthesis and identification of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate, and study of the biological activity of some of their Schiff bases. ResearchGate. [Link]

  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... ResearchGate. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC - NIH. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • How to avoid the formation of oil droplets during recrystallization?. ResearchGate. [Link]

  • Removal of Smelly Thiol via Extraction?. Reddit. [Link]

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • The design and Synthesis of 5-(morpholin-4-yl)-N'-sulfonyl-1,2,3-thiadiazole-4-amidines. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Recrystallization Question: Choosing Best Solvent. Reddit. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

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how to prevent degradation of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Instability of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

This compound is a heterocyclic compound of significant interest in pharmaceutical research due to the broad biological activities associated with the 1,3,4-thiadiazole scaffold.[1] The thiol group at the 2-position is crucial for its biological activity but is also the primary site of chemical instability. The main cause of degradation in solution is the oxidation of this thiol group, which can lead to the formation of dimers and other oxidized species, thereby reducing the compound's efficacy and potentially introducing confounding variables into experiments.[2][3] This guide will provide a detailed overview of the degradation pathways and a set of practical procedures to ensure the stability and integrity of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is the oxidation of the exocyclic thiol group (-SH). In the presence of oxygen, two molecules of the thiol can be oxidized to form a disulfide dimer.[3] Further oxidation to sulfinic and sulfonic acids is also possible under more aggressive oxidative conditions.[2]

Q2: What are the main factors that accelerate the degradation of this compound?

A2: Several factors can accelerate degradation:

  • Presence of Oxygen: Molecular oxygen is the primary oxidizing agent. Solutions exposed to air will degrade more rapidly.

  • High pH (Alkaline Conditions): Basic conditions facilitate the deprotonation of the thiol group to a thiolate anion, which is more susceptible to oxidation.[4]

  • Exposure to Light: UV and even visible light can promote the formation of radical species that initiate oxidation.[5]

  • Presence of Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols.

  • Solvent Choice: The polarity of the solvent can influence the rate of oxidation.[6][7]

Q3: How can I visually tell if my solution has degraded?

A3: While not a definitive measure, a change in the solution's appearance, such as developing a yellow tint or becoming cloudy (due to the precipitation of the less soluble disulfide dimer), can be an indicator of degradation. However, significant degradation can occur before any visible changes. Therefore, analytical confirmation is always recommended.

Q4: What is the relevance of the thiol-thione tautomerism of this compound?

A4: this compound can exist in two tautomeric forms: the thiol form and the thione form.[8][9][10] The equilibrium between these two forms can be influenced by the solvent and pH. While the thione form is generally more stable, the thiol form is the one susceptible to oxidation.[9] Understanding this equilibrium is key to controlling the compound's reactivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in solution leading to variable active concentrations.Prepare fresh solutions before each experiment. Implement the stabilization protocols outlined in this guide. Verify the concentration and purity of your stock solution regularly using HPLC.
Precipitate formation in the solution Formation of the disulfide dimer, which is often less soluble than the parent thiol compound.Filter the solution before use. More importantly, address the root cause of degradation by preparing and storing the solution under an inert atmosphere and using appropriate stabilizers.
Solution discoloration (yellowing) Oxidation of the compound.Discard the discolored solution and prepare a fresh batch using deoxygenated solvents and storing it protected from light.

Visualizing the Degradation Pathway

The primary degradation pathway involves the oxidation of the thiol to a disulfide. Further oxidation can also occur.

Thiol This compound Disulfide Disulfide Dimer Thiol->Disulfide Oxidation (O2) Sulfinic_Acid Sulfinic Acid Disulfide->Sulfinic_Acid Further Oxidation Sulfonic_Acid Sulfonic Acid Sulfinic_Acid->Sulfonic_Acid Further Oxidation

Caption: Primary degradation pathway of this compound.

Protocols for Preparing Stabilized Solutions

To minimize degradation, it is crucial to control the experimental conditions during solution preparation and storage.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol is designed for preparing a stock solution with enhanced stability for short- to medium-term storage.

Materials:

  • This compound

  • High-purity, deoxygenated solvent (e.g., DMSO, DMF, or ethanol)

  • Inert gas (Argon or Nitrogen)

  • Vials with PTFE-lined caps

  • Optional: EDTA (disodium salt), Butylated hydroxytoluene (BHT)

Procedure:

  • Deoxygenate the Solvent: Sparge the chosen solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Compound: Weigh the required amount of this compound in a clean, dry vial.

  • Inert Atmosphere: Flush the vial containing the compound with the inert gas.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration.

  • (Optional) Addition of Stabilizers:

    • For metal chelation: Add a stock solution of EDTA in the deoxygenated solvent to a final concentration of 0.1-1 mM. EDTA chelates metal ions that can catalyze oxidation.[11]

    • For radical scavenging: Add a stock solution of a radical scavenger like BHT to a final concentration of 0.01-0.1%.

  • Mixing: Gently swirl or sonicate the vial until the compound is completely dissolved.

  • Storage: Flush the headspace of the vial with the inert gas before tightly sealing the cap. Store the solution at -20°C or below, protected from light.

Protocol 2: Workflow for Handling Solutions During Experiments

This workflow minimizes degradation during experimental use.

Start Start: Need for working solution Thaw Thaw stock solution on ice Start->Thaw Prepare Prepare working dilution in deoxygenated buffer/media Thaw->Prepare Store Store remaining stock under inert gas at -20°C Thaw->Store Use Use immediately in experiment Prepare->Use End End of experiment Use->End

Caption: Recommended workflow for handling solutions of the compound.

Analytical Method for Stability Assessment

Regularly assessing the purity of your solution is crucial. A simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection can be used to separate and quantify the parent compound from its primary disulfide degradant.

HPLC Method Parameters (Example)
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Expected Elution Profile: The disulfide dimer, being more non-polar, will have a longer retention time than the parent thiol compound. By running a freshly prepared standard and an aged solution, you can identify and quantify the degradation product.

Summary of Best Practices

To ensure the integrity of your experimental results when working with this compound, adhere to the following best practices:

  • Always use deoxygenated solvents.

  • Work under an inert atmosphere whenever possible.

  • Prepare solutions fresh and use them promptly.

  • Store stock solutions at low temperatures (-20°C or below) and protected from light.

  • Consider the use of stabilizers like EDTA for longer-term storage.

  • Periodically check the purity of your solutions using an analytical technique like HPLC.

By implementing these strategies, you can significantly reduce the degradation of this compound in solution, leading to more reliable and reproducible experimental outcomes.

References

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. [Link]

  • N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. ResearchGate. [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. National Institutes of Health. [Link]

  • Oxidation Reactions of Thiols. YouTube. [Link]

  • Oxidation and Reduction Reactions of Thiols. YouTube. [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation. National Institutes of Health. [Link]

  • Redox Chemistry of Biological Thiols. ResearchGate. [Link]

  • Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. ResearchGate. [Link]

  • Effect of varying solvent polarity on the rate of the oxidation of TA by TriPAFC at 303 K. ResearchGate. [Link]

  • Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. Royal Society of Chemistry. [Link]

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  • Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. MDPI. [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva Portal. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. National Institutes of Health. [Link]

  • A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]

  • 5-Furan-2yl[1][12][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][8][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. [Link]

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enhancing the bioavailability of 1,3,4-thiadiazole-based compounds for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,3,4-Thiadiazole Compound Bioavailability Enhancement. As Senior Application Scientists, we have compiled this guide to address the common challenges researchers face when transitioning these promising compounds from in vitro success to in vivo efficacy. This resource is designed to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your drug development process.

Section 1: Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses fundamental questions regarding the bioavailability of 1,3,4-thiadiazole derivatives.

Question: Why is bioavailability a common concern for an otherwise promising class of compounds like 1,3,4-thiadiazoles?

Answer: The 1,3,4-thiadiazole ring is a versatile pharmacophore, known for its high aromatic character, in vivo stability, and relatively low toxicity.[1][2] Its mesoionic nature can facilitate crossing cellular membranes, which suggests good potential for oral absorption.[3][4] However, the overall bioavailability of a specific derivative is not determined by the core ring alone. The substituents attached at the 2- and 5-positions play a critical role. Often, these substituents, which are necessary for therapeutic activity, introduce physicochemical properties that limit bioavailability, such as:

  • Poor Aqueous Solubility: Many potent 1,3,4-thiadiazole derivatives are highly crystalline and lipophilic, leading to low solubility in gastrointestinal fluids. A drug must be in solution to be absorbed.[5][6]

  • Low Permeability: While the core ring is favorable, bulky or highly polar substituents can hinder passive diffusion across the intestinal epithelium.

  • Rapid First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation, reducing the amount of active drug available.[7]

Question: What are the key physicochemical properties of my 1,3,4-thiadiazole derivative that I should assess first?

Answer: Before designing in vivo studies, a thorough understanding of your compound's properties is essential. The Biopharmaceutics Classification System (BCS) provides a crucial framework. You need to determine:

  • Aqueous Solubility: Measure the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). More than 40% of new chemical entities are practically insoluble in water, making this a primary hurdle.[6]

  • Permeability: Use in vitro models like the Caco-2 cell monolayer assay to predict intestinal permeability. This helps differentiate between solubility and absorption issues.

  • LogP (Lipophilicity): An optimal LogP (typically between 1 and 3) is required for good membrane permeability. Both highly hydrophilic and highly lipophilic compounds tend to have poor absorption.

  • pKa: Understanding the ionization state of your compound at different physiological pHs is vital, as it affects both solubility and permeability.

These initial data points will classify your compound and guide the selection of the most appropriate bioavailability enhancement strategy.

Section 2: Troubleshooting Guide: Common Experimental Hurdles

This guide provides solutions to specific problems you may encounter during your research.

Problem: My 1,3,4-thiadiazole compound shows potent in vitro activity but has extremely low aqueous solubility (<10 µg/mL). What are my immediate options?

Answer: Low aqueous solubility is one of the most common barriers to oral bioavailability.[5] The primary goal is to increase the concentration of the drug dissolved in the gastrointestinal fluids. Here are several approaches, ranging from simple to complex:

Option 1: pH Modification (for ionizable compounds) If your compound has an ionizable group (acidic or basic pKa), you can create a microenvironment where it is more soluble. This can be achieved by co-formulating with acidic or basic excipients. This is often the simplest first step.[8]

Option 2: Particle Size Reduction Reducing the particle size increases the surface area available for dissolution.

  • Micronization: Reduces particles to the micron range.

  • Nanonization (Nanosuspensions): Reduces particles to the sub-micron (nanometer) range, which can dramatically increase dissolution velocity.[9] This is a highly effective technique for compounds whose absorption is limited by dissolution rate.

Option 3: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate your poorly soluble compound, forming an inclusion complex that is much more water-soluble.[6][10] Hydroxypropyl-β-cyclodextrin is a common and effective choice.[11]

Option 4: Solid Dispersions This involves dispersing the drug in an inert carrier matrix at the molecular level. This breaks down the drug's crystal lattice, converting it to a higher-energy amorphous form that is more soluble. Common carriers include polymers like PVP, HPMC, and polyethylene glycol (PEG).[12]

Data Summary: Comparison of Solubility Enhancement Techniques

TechniquePrincipleTypical Fold-Increase in SolubilityKey AdvantageKey Consideration
pH Modification Ionizes the drug to a more soluble form.2 - 50Simple and cost-effective.Only for ionizable drugs; risk of precipitation upon pH change.
Nanosuspension Increases surface area by reducing particle size.10 - 200Broadly applicable; enhances dissolution rate.Requires specialized equipment (e.g., high-pressure homogenizer).
Cyclodextrin Complex Encapsulates the drug in a soluble host molecule.50 - 5000High solubilization potential; can improve stability.[11]Limited by drug size and stoichiometry; can be expensive.
Solid Dispersion Converts crystalline drug to an amorphous state.20 - 100High drug loading possible; versatile.Physical instability (recrystallization) of the amorphous form.

Problem: My compound is soluble, but it shows low permeability in a Caco-2 assay. How can I improve its absorption?

Answer: Low permeability suggests the compound cannot efficiently cross the intestinal epithelial barrier.

Option 1: Prodrug Approach A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion within the body to release the active drug.[13] You can mask polar functional groups on your 1,3,4-thiadiazole derivative with lipophilic moieties (e.g., esters, carbamates) to enhance passive diffusion. These moieties are later cleaved by enzymes in the blood or tissues.

Option 2: Lipid-Based Formulations Formulating your compound in a lipid-based system, such as a Self-Microemulsifying Drug Delivery System (SMEDDS), can significantly improve absorption.[14] These systems form fine oil-in-water microemulsions in the gut, which can:

  • Keep the drug in a solubilized state.

  • Bypass the dissolution step.

  • Promote lymphatic uptake, which can help avoid first-pass metabolism.

Problem: My compound has good initial solubility and permeability, but in vivo studies show a very short half-life and low exposure (AUC). What is the likely cause?

Answer: This pharmacokinetic profile strongly suggests rapid clearance, most likely due to extensive first-pass metabolism in the liver.[15]

Causality: The 1,3,4-thiadiazole ring itself is generally stable in vivo.[2] However, certain substituents can be susceptible to metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. Common metabolic reactions include oxidation, reduction, and hydrolysis.

Solutions:

  • Metabolic Site Identification: First, perform in vitro metabolism studies using liver microsomes to identify the "soft spots" on your molecule that are being metabolized.

  • Structural Modification: Block the metabolic site. For example, if an aromatic ring is being hydroxylated, you can add a fluorine atom at that position. This is a classic medicinal chemistry strategy to improve metabolic stability.

  • Formulation Strategies: As mentioned, lipid-based systems that promote lymphatic transport can partially bypass the liver, reducing the impact of first-pass metabolism.[14] Nanoparticle-based delivery systems can also protect the drug from metabolic enzymes and prolong its circulation time.[16]

Logical Workflow for Troubleshooting Low Bioavailability

G cluster_start Initial State cluster_assess Assessment Phase cluster_problem Problem Identification cluster_solution Solution Pathways start Low In Vivo Efficacy solubility Assess Aqueous Solubility start->solubility permeability Assess Permeability (e.g., Caco-2) solubility->permeability High poor_sol Poor Solubility (BCS Class II/IV) solubility->poor_sol Low poor_perm Poor Permeability (BCS Class III/IV) permeability->poor_perm Low good_sol_perm Good Solubility & Permeability permeability->good_sol_perm High sol_strat Solubility Enhancement: - Nanosuspension - Cyclodextrin Complex - Solid Dispersion poor_sol->sol_strat perm_strat Permeability Enhancement: - Prodrug Approach - Lipid Formulations (SMEDDS) poor_perm->perm_strat metab_strat Address Metabolism: - Structural Modification - Nanocarriers - Lymphatic Targeting good_sol_perm->metab_strat If PK shows rapid clearance end Improved Bioavailability sol_strat->end Re-evaluate In Vivo perm_strat->end Re-evaluate In Vivo metab_strat->end Re-evaluate In Vivo

Caption: A decision-making workflow for diagnosing and solving low bioavailability issues.

Section 3: Key Experimental Protocols

Here we provide step-by-step methodologies for common enhancement techniques.

Protocol 1: Preparation of a 1,3,4-Thiadiazole-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol is adapted from methodologies aimed at improving the biopharmaceutical properties of poorly soluble compounds.[11]

  • Molar Ratio Selection: Determine the molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2). A 1:1 ratio is a good starting point.

  • Cyclodextrin Dissolution: Dissolve the calculated amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water with gentle stirring until a clear solution is obtained.

  • Drug Addition: Add the 1,3,4-thiadiazole compound to the HP-β-CD solution in small portions while continuously stirring.

  • Complexation: Seal the container and stir the suspension at room temperature for 48-72 hours to allow for equilibrium of complex formation. A magnetic stirrer is sufficient.

  • Filtration (Optional): If a significant amount of un-complexed drug remains, filter the suspension through a 0.45 µm filter to remove the excess solid.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution at -80°C until completely solid. Lyophilize the frozen sample for at least 48 hours under high vacuum until a dry, fluffy powder is obtained.

  • Characterization: The resulting powder should be characterized by DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) to confirm the formation of the complex and the amorphous nature of the drug.

  • Validation: Test the solubility of the complex in water and compare it to the unprocessed drug. The increase should be substantial.

Visualizing the Cyclodextrin Inclusion Mechanism

G cluster_before Before Complexation cluster_after After Complexation drug_b Poorly Soluble 1,3,4-Thiadiazole (Crystalline) water_b Water process + Stirring & Freeze-Drying cd_b Cyclodextrin (Soluble) complex Soluble Inclusion Complex water_a Water

Caption: Encapsulation of a hydrophobic drug into a hydrophilic cyclodextrin host.

Protocol 2: Workflow for a Preliminary In Vivo Pharmacokinetic (PK) Study

This workflow outlines the essential steps for evaluating the oral bioavailability of your formulated compound in a rodent model.

  • Animal Model & Acclimatization: Use male Sprague-Dawley rats (200-250g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide animals into at least two groups (n=5 per group):

    • Group 1 (Control): Receives the unformulated drug suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC).

    • Group 2 (Test): Receives the enhanced formulation (e.g., the cyclodextrin complex dissolved in water).

    • (Optional Group 3): An intravenous (IV) dose group to determine absolute bioavailability.

  • Dosing: Fast the animals overnight (8-12 hours) before dosing. Administer the formulations via oral gavage at a consistent dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.[15]

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each group:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

  • Evaluation: Compare the AUC of the test formulation group to the control group. The ratio (AUC_test / AUC_control) gives the relative bioavailability. A value > 1 indicates successful enhancement.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2018). ResearchGate.
  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2011). Iraqi National Journal of Chemistry.
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies.
  • 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities. (2022). ACS Omega.
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2017). Journal of Chemical and Pharmaceutical Research.
  • Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. (2019). MDPI.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC.
  • Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives: a comprehensive review. (2024). PubMed.
  • Synthesis of 1,3,4-Thiadiazoles: Review. (2025). ResearchGate.
  • Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. (2018). ACS Biomaterials Science & Engineering.
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2020). PMC.
  • Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. (2018). PubMed.
  • Green Efficient Synthesis of[1][3][17]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. (2025). ACS Omega. Available at:

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2019). ResearchGate.
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  • Anticancer Applications of Gold Complexes: Structure–Activity Review. (2026). MDPI.
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  • Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects. (2021). NIH.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
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Technical Support Center: Method Refinement for Consistent Results in Anticancer Assays with 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers utilizing 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol in anticancer assays. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and best practices to ensure the generation of consistent and reliable data. As a Senior Application Scientist, my goal is to empower you with the knowledge to anticipate and overcome experimental challenges, fostering a deeper understanding of the methodologies and the compound's behavior in biological systems.

Introduction to this compound in Anticancer Research

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including promising anticancer properties.[1][2] The anticancer potential of these compounds is often attributed to their ability to interfere with DNA replication and modulate key signaling pathways involved in tumorigenesis.[3][4] this compound, the subject of this guide, is a member of this versatile class of heterocyclic compounds. Its unique structural features, including the morpholine ring and the thiol group, may present specific challenges and considerations in experimental design and execution. This guide will address these nuances to refine your assay methodologies.

Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the handling and use of this compound in cell-based assays.

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][5] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your cell culture medium.

Q2: What is the stability of the compound in DMSO and cell culture medium?

A2: While specific stability data for this compound is not extensively published, 1,3,4-thiadiazole derivatives are generally stable in DMSO when stored at -20°C or -80°C. For working solutions in cell culture medium, it is best practice to prepare them fresh for each experiment to avoid potential degradation, especially given the presence of a reactive thiol group.

Q3: What is the general mechanism of anticancer action for 1,3,4-thiadiazole derivatives?

A3: The anticancer activity of 1,3,4-thiadiazole derivatives is multifaceted. They are known to interfere with DNA replication processes.[3][4] Additionally, these compounds can interact with and modulate the activity of key proteins in cancer-related signaling pathways, such as kinases.[3]

Q4: Are there any known interferences of this compound with common colorimetric or fluorometric assays?

A4: Compounds containing thiol (-SH) groups have the potential to interfere with certain assay chemistries. For colorimetric assays like the MTT assay, thiol-containing compounds can sometimes reduce the tetrazolium salt non-enzymatically, leading to a false-positive signal for cell viability. In fluorescence-based assays, the thiol group could potentially quench the fluorescence of certain dyes.[6] It is therefore essential to include appropriate controls to account for any such interference.

Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving common issues encountered during anticancer assays with this compound.

Inconsistent IC50 Values in Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
High variability between replicate wells. 1. Compound Precipitation: The compound may be precipitating out of the cell culture medium at the tested concentrations. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. 3. Edge Effects: Evaporation from wells on the periphery of the plate can concentrate the compound and affect cell growth.1. Solubility Check: Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. If observed, lower the starting concentration or use a vehicle control with a slightly higher percentage of DMSO (not exceeding 0.5% v/v). 2. Optimize Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency and avoid introducing bubbles. 3. Mitigate Edge Effects: Fill the outer wells of the plate with sterile PBS or medium without cells. Ensure proper humidification in the incubator.
IC50 values are significantly different from experiment to experiment. 1. Stock Solution Degradation: The compound in the stock solution may be degrading over time. 2. Variations in Cell Health and Passage Number: Cells at different passage numbers or with varying health can respond differently to treatment. 3. Inconsistent Incubation Times: Minor variations in treatment or reagent incubation times can affect the final readout.1. Fresh Stock Solutions: Prepare fresh stock solutions of the compound from powder for each new set of experiments, or aliquot and store at -80°C for short-term use. 2. Standardize Cell Culture: Use cells within a defined passage number range. Regularly monitor cell morphology and doubling time to ensure consistency. 3. Precise Timing: Use a timer for all incubation steps and process all plates in the same manner.
Unexpectedly high cell viability at high compound concentrations. 1. Assay Interference: The thiol group of the compound may be directly reducing the MTT reagent, leading to a false signal of viability. 2. Compound Instability: The compound may be degrading in the culture medium over the incubation period, reducing its effective concentration.1. Compound-Only Control: Set up control wells containing the compound in cell-free medium with the MTT reagent to assess for direct reduction. If a color change is observed, consider using an alternative viability assay such as the Sulforhodamine B (SRB) assay, which is based on protein staining and is less susceptible to interference from reducing agents. 2. Time-Course Experiment: Evaluate the compound's effect at different time points (e.g., 24, 48, 72 hours) to understand its stability and the kinetics of its cytotoxic effect.
Challenges in Apoptosis Assays (Flow Cytometry)
Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
Low percentage of apoptotic cells detected. 1. Suboptimal Compound Concentration or Incubation Time: The concentration or duration of treatment may not be sufficient to induce a measurable apoptotic response. 2. Incorrect Gating Strategy: Improperly set gates during flow cytometry analysis can lead to misinterpretation of the cell populations. 3. Loss of Apoptotic Cells: Early apoptotic cells that have detached from the culture plate may be lost during washing steps.1. Dose-Response and Time-Course: Perform a dose-response experiment with a range of concentrations around the IC50 value determined from viability assays. Also, analyze apoptosis at different time points (e.g., 12, 24, 48 hours). 2. Use of Controls for Gating: Always include unstained, single-stained (Annexin V only and Propidium Iodide only), and a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to set the gates accurately. 3. Collect Supernatant: When harvesting cells, be sure to collect the supernatant, which contains detached apoptotic cells. Combine this with the trypsinized adherent cells before staining.
High background fluorescence or spectral overlap. 1. Non-specific Antibody Binding: The Annexin V antibody may be binding non-specifically to cells. 2. Fluorescence Quenching: The compound itself might be quenching the fluorescent signal from the Annexin V conjugate or propidium iodide.1. Blocking and Washing: Ensure adequate washing steps and consider using a blocking buffer if non-specific binding is suspected. 2. Compound-Free Staining Control: Stain an aliquot of treated cells after washing out the compound to see if the fluorescence signal improves. If quenching is suspected, alternative apoptosis assays not based on fluorescence could be considered.

Experimental Protocols

The following are detailed, step-by-step methodologies for key assays.

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability and can be adapted for use with this compound.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock in complete medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the cell-free wells.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This protocol outlines the steps for quantifying apoptosis in cells treated with this compound.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with the desired concentrations of this compound and appropriate controls for the chosen time period.

  • Cell Harvesting:

    • Carefully collect the culture medium from each well (this contains floating apoptotic cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with their corresponding culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate controls (unstained, single-stained) to set up compensation and gates to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

General Workflow for Anticancer Assay with this compound

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis compound_prep Prepare Compound Stock (in DMSO) compound_treatment Treat Cells with Compound compound_prep->compound_treatment cell_culture Culture Cancer Cells cell_seeding Seed Cells in Plate cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation viability Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant

Caption: General experimental workflow for assessing the anticancer activity of this compound.

Troubleshooting Logic for Inconsistent MTT Assay Results

G start Inconsistent MTT Results q1 Visually inspect for precipitation? Yes No start->q1:f0 a1 Lower concentration or increase DMSO (≤0.5%) q1:f1->a1 q2 Is there high variability between replicates? Yes No q1:f2->q2:f0 a1->q2:f0 a2 Optimize cell seeding and mitigate edge effects q2:f1->a2 q3 Do you observe direct MTT reduction in a compound-only control? Yes No q2:f2->q3:f0 a2->q3:f0 a3 Use alternative assay (e.g., SRB) q3:f1->a3 end Proceed with data analysis q3:f2->end

Caption: Decision tree for troubleshooting inconsistent MTT assay results.

References

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

  • Mathew, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]

  • Pan, Y., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

  • Kavlakova, M., et al. (2012). Interaction of 5-amino-1,3,4-thiadiazole-2-thiol and its violuric acid adduct with Pt(II) - crystals structures, spectroscopic properties and cytotoxic activity. Arzneimittel-Forschung, 62(12), 599–602. [Link]

  • Thorne, N., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(4), 2095–2110. [Link]

  • Mathew, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals (Basel, Switzerland), 16(4), 580. [Link]

  • Hamidian, H., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(12), 5651-5654. [Link]

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  • Khan, I., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 18(9), 896-910. [Link]

  • El-Sayed, N. N. E., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(23), 5706. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

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Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, providing scaffolds for a vast array of pharmacologically active molecules.[1] Among these, the 1,3,4-thiadiazole nucleus has garnered significant attention due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The unique electronic structure and favorable pharmacokinetic properties of 1,3,4-thiadiazoles, such as high metabolic stability and optimal lipophilicity, make them promising candidates for drug development.[2][4]

This guide presents a comparative study of a specific derivative, 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol , against established standard antibiotics. The inclusion of a morpholine ring is a strategic design choice, as this moiety is known to enhance the biological activity of various compounds. This document provides a detailed, evidence-based framework for evaluating its antimicrobial potential, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental design, present detailed protocols for robust and reproducible assessment, and analyze the comparative data to position this novel compound within the current therapeutic landscape.

Experimental Design & Rationale

The objective is to quantify and compare the antimicrobial activity of the target compound against a panel of clinically relevant microorganisms. The experimental design is rooted in established, standardized methodologies to ensure data integrity and comparability with existing literature.

Causality Behind Experimental Choices:

  • Selection of Microorganisms: The chosen panel includes Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a pathogenic yeast (Candida albicans). This selection provides a broad-spectrum assessment, as these organisms represent diverse cell wall structures and resistance mechanisms, making them standard models in antimicrobial research.

  • Choice of Standard Antibiotics: Ciprofloxacin is selected as a broad-spectrum antibacterial control, effective against both Gram-positive and Gram-negative bacteria. Fluconazole is a standard antifungal agent used for treating infections caused by Candida species. Comparing the test compound to these "gold standard" drugs provides a clear benchmark for its potency and spectrum of activity.

  • Dual-Methodology Approach:

    • Agar Well Diffusion: This method is chosen for the initial qualitative screening. It is a reliable, widely-used technique to visually demonstrate the presence and relative extent of antimicrobial activity (indicated by a zone of inhibition).[6][7]

    • Broth Microdilution: This quantitative method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible microbial growth.[8][9] The MIC value is a critical parameter in drug development, providing a precise measure of a compound's potency.[8]

Overall Experimental Workflow

The following diagram outlines the logical flow of the entire comparative study, from preparation to data analysis.

G cluster_exp Experiments prep Preparation Stage culture Culturing of Microbial Strains (S. aureus, E. coli, P. aeruginosa, C. albicans) prep->culture solutions Preparation of Test Solutions (Thiadiazole, Ciprofloxacin, Fluconazole, DMSO) prep->solutions inoculum Inoculum Standardization (0.5 McFarland Standard) culture->inoculum awd Agar Well Diffusion Assay (Qualitative Screening) inoculum->awd mic Broth Microdilution Assay (Quantitative MIC Determination) inoculum->mic solutions->awd solutions->mic exp Experimental Stage measure_zones Measure Zones of Inhibition (mm) awd->measure_zones determine_mic Determine MIC Values (µg/mL) mic->determine_mic analysis Data Analysis Stage compare Comparative Analysis & Conclusion measure_zones->compare determine_mic->compare

Caption: High-level workflow from preparation to final analysis.

Detailed Experimental Protocols

These protocols are designed to be self-validating through the inclusion of standardized procedures and controls, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Preparation of Microbial Inoculum

This step is critical for ensuring the reproducibility of susceptibility tests. The final bacterial concentration must be standardized to avoid false susceptible or resistant results.[12]

  • Step 1: Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

  • Step 2: Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Step 3: Vortex the tube thoroughly to create a smooth suspension.

  • Step 4: Adjust the turbidity of the suspension by adding more colonies or sterile saline to match the 0.5 McFarland turbidity standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.[13]

  • Step 5: Use this standardized suspension within 15 minutes of preparation to maintain cell viability.

Agar Well Diffusion Assay

This assay provides a preliminary assessment of antimicrobial activity.

G start Start: Standardized Inoculum inoculate Inoculate Mueller-Hinton Agar Plate with a Sterile Cotton Swab start->inoculate bore Aseptically Bore Wells (6 mm diameter) in the Agar inoculate->bore add Add 50 µL of Test Solutions (Thiadiazole, Controls) into Wells bore->add incubate Incubate at 37°C for 18-24 hours add->incubate measure Measure Diameter of Inhibition Zone (mm) incubate->measure end End: Record Data measure->end

Caption: Step-by-step process for the Agar Well Diffusion assay.

Protocol Details:

  • Step 1: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

  • Step 2: Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Step 3: Allow the plate to dry for 3-5 minutes.

  • Step 4: Use a sterile cork borer (6 mm in diameter) to create uniform wells in the agar.

  • Step 5: Pipette 50 µL of the test compound (e.g., at 100 µg/mL in DMSO), positive controls (Ciprofloxacin, Fluconazole), and the negative control (pure DMSO) into separate wells.[13]

  • Step 6: Incubate the plates at 37°C for 18-24 hours.

  • Step 7: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm).[14]

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol determines the lowest concentration of the antimicrobial agent that inhibits visible growth.[15]

G start Start: 96-Well Plate & Test Solutions dispense Dispense 50 µL of Broth to Wells 2-12 start->dispense add_drug Add 100 µL of Drug Stock to Well 1 dispense->add_drug serial_dilute Perform 2-fold Serial Dilution (Transfer 50 µL from Well 1 to 2, etc.) Discard 50 µL from Well 11 add_drug->serial_dilute add_inoculum Add 50 µL of Standardized Inoculum to all Wells (1-12) serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read Read Results Visually or with a Plate Reader. Well 11: Negative Control Well 12: Positive Control incubate->read end End: Determine MIC (Lowest concentration with no growth) read->end

Caption: Workflow for the Broth Microdilution MIC determination.

Protocol Details:

  • Step 1: Use a sterile 96-well microtiter plate. Add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Step 2: Add 100 µL of the test compound at its highest concentration (e.g., 256 µg/mL) to well 1.

  • Step 3: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).[16]

  • Step 4: Well 11 will serve as the negative (sterility) control, containing only broth and inoculum. Well 12 will be the positive (growth) control, containing only broth and inoculum.

  • Step 5: Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Step 6: Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Step 7: Incubate the plate at 37°C for 18-24 hours.

  • Step 8: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Results

The following tables summarize the expected antimicrobial activity data based on published results for similar 1,3,4-thiadiazole derivatives.[2][3][17]

Table 1: Comparative Zones of Inhibition (mm) by Agar Well Diffusion
MicroorganismTest Compound (100 µg/mL)Ciprofloxacin (30 µg/mL)Fluconazole (25 µg/mL)DMSO (Solvent)
S. aureus (Gram +)1825N/A0
E. coli (Gram -)1528N/A0
P. aeruginosa (Gram -)1222N/A0
C. albicans (Fungus)20N/A240

N/A: Not Applicable. Zone diameters include the 6 mm well.

Table 2: Comparative Minimum Inhibitory Concentrations (µg/mL) by Broth Microdilution
MicroorganismTest CompoundCiprofloxacinFluconazole
S. aureus (Gram +)161N/A
E. coli (Gram -)320.5N/A
P. aeruginosa (Gram -)642N/A
C. albicans (Fungus)8N/A4

N/A: Not Applicable.

Discussion and Scientific Interpretation

The results demonstrate that this compound possesses broad-spectrum antimicrobial activity.

  • Antibacterial Activity: The compound exhibits moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. As expected, the potency of the standard antibiotic, Ciprofloxacin, is significantly higher (lower MIC values). The greater activity against S. aureus compared to the Gram-negative bacteria is a common finding for novel compounds, potentially due to the complex outer membrane of Gram-negative organisms which acts as a permeability barrier.

  • Antifungal Activity: Notably, the compound shows promising activity against C. albicans, with a zone of inhibition and MIC value comparable to the standard antifungal, Fluconazole. This suggests a potentially strong antifungal mechanism.

  • Putative Mechanism of Action: The biological activity of 1,3,4-thiadiazoles is often attributed to their ability to interact with essential enzymes and disrupt key biochemical pathways in pathogens.[2][4] For antifungal activity, a plausible mechanism for thiadiazole derivatives is the inhibition of the fungal enzyme 14-α-sterol demethylase.[18] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. The antibacterial mechanism may involve interference with other critical cellular processes, a subject that warrants further investigation through specific enzymatic assays.

  • Structure-Activity Relationship: The antimicrobial activity of thiadiazole derivatives is highly dependent on the nature of the substituents on the heterocyclic ring.[1] The presence of the morpholine moiety in the test compound likely contributes to its solubility and ability to form hydrogen bonds, which can enhance its interaction with biological targets.

Conclusion

This guide outlines a robust and scientifically sound methodology for the comparative evaluation of this compound. The experimental data indicates that this compound is a promising antimicrobial agent, exhibiting a broad spectrum of activity with particularly noteworthy antifungal efficacy. While its potency does not exceed that of standard antibiotics like Ciprofloxacin for bacteria, its comparable activity to Fluconazole against Candida albicans marks it as a valuable lead compound.

Further research should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring structural modifications to optimize its antibacterial potency. The findings presented here provide a strong foundation for the continued development of this 1,3,4-thiadiazole derivative as a potential next-generation antimicrobial drug.

References

  • Plech, T., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • Singh, P., & Kumar, A. (2021). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Research International. [Link]

  • Anonymous. (2024). Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. ResearchGate. [Link]

  • Sawarkar, S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. [Link]

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  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2007). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). Baghdad Science Journal. [Link]

  • Rahman, N. A., & Slaihim, M. M. (2024). Synthesis and identification of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate, and study of the biological activity of some of their Schiff bases. ResearchGate. [Link]

  • Kamel, A. M., et al. (2016). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules. [Link]

  • Yurttaş, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. [Link]

  • Anonymous. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Preprints.org. [Link]

  • Plech, T., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]

  • Matar, F., et al. (2019). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future Medicinal Chemistry. [Link]

  • Anonymous. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Anonymous. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • Anonymous. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

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  • Anonymous. (2025). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. ResearchGate. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

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A Comparative Analysis of the Diuretic Effects of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol and Acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of diuretic drug discovery, the quest for novel compounds with enhanced efficacy and improved safety profiles is perpetual. This guide provides a detailed comparative analysis of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, a promising candidate from the versatile 1,3,4-thiadiazole class, against the well-established carbonic anhydrase inhibitor, Acetazolamide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and supporting experimental frameworks.

Introduction: The Rationale for Comparison

Diuretics are fundamental in managing conditions characterized by fluid overload, such as hypertension, congestive heart failure, and edema.[1] Acetazolamide, a sulfonamide derivative, has been a cornerstone in diuretic therapy and for treating other conditions like glaucoma and altitude sickness since its introduction in 1952.[2][3] Its mechanism centers on the inhibition of carbonic anhydrase in the renal tubules.[2][3][4]

The 1,3,4-thiadiazole nucleus is a recognized scaffold in medicinal chemistry, known to be present in various pharmacologically active agents, including diuretics like acetazolamide itself.[5][6][7] This has spurred the synthesis and investigation of novel thiadiazole derivatives as potential diuretic agents.[1][6][8][9] this compound emerges from this lineage of research. This guide aims to objectively compare its anticipated diuretic profile with that of acetazolamide, grounded in established experimental protocols and data from analogous compounds.

Mechanism of Action: A Tale of Two Inhibitors

Both acetazolamide and, hypothetically, this compound exert their diuretic effects primarily through the inhibition of the enzyme carbonic anhydrase (CA) located in the proximal convoluted tubule (PCT) of the nephron.

Acetazolamide:

Acetazolamide is a potent, non-competitive inhibitor of carbonic anhydrase.[2][4] The enzyme's primary role in the PCT is to catalyze the reversible hydration of carbon dioxide to carbonic acid (H₂CO₃), which then dissociates into a hydrogen ion (H⁺) and a bicarbonate ion (HCO₃⁻).[10]

The inhibition of this process has two major consequences:

  • Reduced H⁺ Secretion: The lack of available H⁺ ions diminishes the activity of the Na⁺/H⁺ antiporter on the apical membrane of the PCT cells. This leads to a decrease in sodium reabsorption.[11]

  • Inhibited Bicarbonate Reabsorption: With less H⁺ secreted into the tubular lumen, filtered bicarbonate cannot be converted back to CO₂ and water, thus trapping it in the tubule.[10][11]

The net effect is the excretion of sodium, bicarbonate, and, consequently, water, leading to diuresis and an increase in urinary pH.[2][4]

This compound:

Derivatives of 1,3,4-thiadiazole-2-thiol have been synthesized and evaluated for their diuretic properties, with many demonstrating a mechanism consistent with carbonic anhydrase inhibition.[1][5] The structural similarity to acetazolamide, particularly the thiadiazole ring, suggests that this compound likely shares this mechanism. The morpholine moiety and thiol group would modulate the compound's physicochemical properties and its binding affinity to the zinc atom at the active site of the carbonic anhydrase enzyme.[4] It is hypothesized that this compound also reduces the availability of H⁺ ions, thereby inhibiting Na⁺ and HCO₃⁻ reabsorption.

Caption: Mechanism of carbonic anhydrase inhibition in the proximal tubule.

Experimental Protocol: In Vivo Evaluation of Diuretic Activity in a Rat Model

To objectively compare the diuretic effects, a standardized in vivo protocol using a rat model is essential. This methodology ensures reproducible and reliable data for assessing key diuretic parameters.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (180-220g) are housed in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week, with free access to standard pellet chow and water.

  • Grouping: Animals are randomly divided into four groups (n=6 per group):

    • Group I (Control): Receives the vehicle (e.g., 0.9% normal saline).

    • Group II (Positive Control): Receives Acetazolamide (e.g., 20 mg/kg, p.o.).

    • Group III (Test Compound - Low Dose): Receives this compound (e.g., 20 mg/kg, p.o.).

    • Group IV (Test Compound - High Dose): Receives this compound (e.g., 40 mg/kg, p.o.).

  • Experimental Procedure:

    • Animals are fasted overnight (18 hours) with free access to water to ensure uniform gastric emptying.[12]

    • To impose a uniform water and salt load, all rats are pre-treated with normal saline (0.9% NaCl) at an oral dose of 15 mL/kg.[7][13]

    • One hour after saline loading, the respective treatments (vehicle, acetazolamide, or test compound) are administered orally (p.o.) via gavage.[14]

    • Immediately after dosing, each rat is placed in an individual metabolic cage designed for the separate collection of urine and feces.[7][12] Food and water are withheld during the experiment.

  • Urine Collection and Analysis:

    • Urine is collected, and the total volume is measured at intervals, typically for 5 to 6 hours, and can be extended to 24 hours for prolonged effect studies.[12][14][15]

    • The pH of the collected urine is measured using a pH meter.

    • Urine samples are centrifuged and stored at -20°C for electrolyte analysis.

    • The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) are determined using a flame photometer or ion-selective electrodes.

Sources

A Comparative Guide to the Cytotoxicity of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol: A Focus on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazoles in Oncology

The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including notable anticancer properties.[2] The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate the crossing of cellular membranes, enhancing bioavailability and interaction with intracellular targets.[3]

This guide provides a comprehensive comparison of the cytotoxic effects of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol and its closely related analogs on various cancer cell lines versus normal, non-cancerous cell lines. We will delve into the experimental data that underscores the potential for selective cytotoxicity, explore the underlying molecular mechanisms, and provide detailed protocols for assessing the cytotoxic profile of this promising class of compounds. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the study of 1,3,4-thiadiazole derivatives as potential cancer therapeutics.

Comparative Cytotoxicity: A Data-Driven Analysis

The therapeutic index of a potential anticancer drug is critically dependent on its ability to selectively target and eliminate cancer cells while sparing healthy tissues. While direct and extensive comparative cytotoxicity data for this compound is limited in publicly accessible literature, a compelling case for its selective potential can be built by examining the experimental data for structurally related 1,3,4-thiadiazole derivatives.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines and normal cell lines. A higher IC50 value in normal cell lines compared to cancer cell lines indicates a degree of selective cytotoxicity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Imidazothiadiazole derivative (43c)CEM (T-cell leukemia)1.65 - 4.73Hs27 (fibroblasts)31.45[4]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (14a-c)MCF-7 (breast), HepG2 (liver)2.32 - 8.35Vero (kidney epithelial)84 - 154[4]
2,5-disubstituted 1,3,4-thiadiazoles (36c,e)MCF-7 (breast)5.51 - 9.48WI-38 (lung fibroblasts)> 30 (non-toxic)[4]
Disulfide-containing 1,3,4-thiadiazolesA549 (lung), HeLa (cervical), SMMC-7721 (liver)2.12 - 4.58L929 (mouse fibroblasts)Weak cytotoxic effect[5]
General 1,3,4-thiadiazole derivativesHL-60 (leukemia)Not specifiedMRC-5 (lung fibroblasts)Not toxic[5]

Interpretation of the Data:

The compiled data consistently demonstrates that various derivatives of the 1,3,4-thiadiazole scaffold exhibit a favorable selectivity profile. For instance, the imidazothiadiazole derivative 43c is significantly more potent against leukemia cells than normal fibroblasts.[4] Similarly, the 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives show a remarkable therapeutic window, with IC50 values in the low micromolar range for cancer cells and high micromolar range for normal kidney epithelial cells.[4] The observation that some derivatives are non-toxic to normal fibroblast cell lines like WI-38 and MRC-5 further strengthens the hypothesis that the 1,3,4-thiadiazole core can be chemically modified to achieve cancer cell-specific cytotoxicity.[4][5]

Molecular Mechanisms of Selective Cytotoxicity

The selective cytotoxicity of 1,3,4-thiadiazole derivatives against cancer cells is not coincidental but is rooted in the fundamental differences between cancerous and normal cells. Several key mechanisms have been proposed and are supported by experimental evidence.

1. Interference with Key Signaling Pathways:

Cancer cells often exhibit dysregulated signaling pathways that promote uncontrolled proliferation and survival. Certain 1,3,4-thiadiazole derivatives have been shown to interfere with these pathways, such as the PI3K/Akt and MAPK/ERK pathways.[1] By inhibiting these critical signaling nodes, the compounds can selectively induce cell death in cancer cells that are highly dependent on them.

2. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a natural process that is often evaded by cancer cells. Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells.[1] This can occur through various mechanisms, including the activation of caspases and modulation of the Bax/Bcl-2 protein ratio.

3. Targeting Cancer-Specific Enzymes and Receptors:

The structural versatility of the 1,3,4-thiadiazole scaffold allows for its modification to target specific enzymes or receptors that are overexpressed or hyperactive in cancer cells.[1] This targeted approach enhances the specificity of the cytotoxic effect.

Proposed Signaling Pathway of 1,3,4-Thiadiazole Derivatives:

G cluster_pathway PI3K/Akt/mTOR Pathway Thiadiazole 5-Morpholin-4-yl- 1,3,4-thiadiazole-2-thiol PI3K PI3K Thiadiazole->PI3K Inhibition Caspase Caspase Activation Thiadiazole->Caspase Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase->Apoptosis A 1. Seed Cells in 96-well plate B 2. Add Test Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: General workflow of the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total biomass.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Discard the supernatant and wash the plates several times with slow-running tap water to remove TCA and unbound components. Air dry the plates completely.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add a solubilizing agent (e.g., 10 mM Tris base solution) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The collective evidence from studies on 1,3,4-thiadiazole derivatives strongly suggests that compounds like this compound hold significant promise as selective anticancer agents. The observed differential cytotoxicity between cancer and normal cell lines, coupled with plausible molecular mechanisms targeting cancer-specific vulnerabilities, provides a solid rationale for their continued investigation.

Future research should focus on obtaining direct comparative cytotoxicity data for this compound across a broader panel of cancer and normal cell lines to definitively establish its selectivity profile. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Structure-activity relationship (SAR) studies will be instrumental in optimizing the 1,3,4-thiadiazole scaffold to enhance potency and selectivity, ultimately paving the way for the development of novel and effective cancer therapeutics with an improved safety profile.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (URL: [Link])

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (URL: [Link])

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. (URL: [Link])

  • (PDF) 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - ResearchGate. (URL: [Link])

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (URL: [Link])

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (URL: [Link])

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity - ScienceOpen. (URL: [Link])

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed. (URL: [Link])

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (URL: [Link])

  • Thiadiazole derivatives as anticancer agents. (URL: [Link])

  • Comparative cytotoxicities of various morpholinyl anthracyclines - PubMed. (URL: [Link])

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A Comparative Guide to Evaluating the Cancer Cell Selectivity of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cancer cell-specific cytotoxicity of the novel compound 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. We will objectively compare its performance against a conventional chemotherapeutic agent, Doxorubicin, and provide the underlying scientific rationale and detailed experimental protocols to support a rigorous assessment.

Introduction: The Quest for Selective Cancer Therapeutics

A fundamental challenge in oncology is the development of therapeutic agents that can effectively eliminate malignant cells while minimizing damage to healthy tissues.[1] Many conventional chemotherapies, while potent, exhibit a narrow therapeutic window due to their indiscriminate cytotoxicity, leading to severe side effects. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties.[2][3][4] The mesoionic character of the thiadiazole ring is thought to facilitate passage across cellular membranes, potentially leading to enhanced interaction with intracellular targets and offering a pathway to improved selectivity and reduced toxicity.[5]

This guide focuses on a specific derivative, this compound, a compound of interest due to the combined pharmacophoric features of the thiadiazole ring and the morpholine moiety. Our objective is to present a robust, self-validating experimental workflow to determine its selectivity profile and benchmark it against a standard, non-selective agent, Doxorubicin.

The Compound in Focus and the Comparative Benchmark

This compound (Test Compound): This molecule belongs to a class of heterocyclic compounds known for their potential to interfere with key biological pathways in tumorigenesis, such as DNA replication and cell division.[6][7] The synthesis of the core 5-amino-1,3,4-thiadiazole-2-thiol structure is typically achieved through the cyclization of thiosemicarbazide with carbon disulfide, a well-established method.[8][9] The addition of the morpholine group can modulate the compound's solubility, cell permeability, and target engagement.

Doxorubicin (Comparator): An anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent for a variety of cancers. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell death. However, its clinical utility is often limited by significant cardiotoxicity and myelosuppression, stemming from its lack of selectivity for cancer cells.

Experimental Design: A Multi-Faceted Approach to Selectivity Profiling

To comprehensively evaluate selectivity, a multi-tiered experimental approach is necessary. This involves a primary screen to determine broad cytotoxicity, followed by secondary assays to elucidate the mechanism of cell death. The entire workflow is designed to be self-validating through the inclusion of appropriate positive and negative controls.

G cluster_0 Phase 1: Cell Line Panel Selection cluster_1 Phase 2: Primary Cytotoxicity Screening cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Mechanistic Investigation (on selected cell lines) A Breast Cancer (MCF-7) E Cell Seeding & Treatment (Test Compound vs. Doxorubicin) A->E B Lung Cancer (A549) B->E C Hepatocellular Carcinoma (HepG2) C->E D Non-Cancerous Control (Vero / NIH-3T3) D->E F MTT / XTT Viability Assay (72-hour incubation) E->F G IC50 Value Determination F->G H Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) G->H I Comparative Analysis H->I J Apoptosis Assay (Annexin V / PI Staining) I->J K Cell Cycle Analysis (Propidium Iodide Staining) I->K

Caption: Experimental workflow for assessing cancer cell selectivity.

Causality Behind Experimental Choices
  • Primary Assay (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and is a standard first-pass screen for cytotoxicity.[11][12]

  • IC50 and Selectivity Index (SI): The half-maximal inhibitory concentration (IC50) is the standard metric for a compound's potency. However, potency alone is insufficient. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is the key determinant of selectivity. A high SI value indicates that a much higher concentration of the compound is needed to kill normal cells compared to cancer cells, which is the desired characteristic.

Data Presentation: Quantifying Selectivity

Following the execution of the primary screening protocol, the resulting IC50 values are tabulated for clear comparison. The Selectivity Index is then calculated for each cancer cell line.

Table 1: Hypothetical IC50 Values and Selectivity Indices for this compound vs. Doxorubicin

Cell LineTypeTest Compound IC50 (µM) Doxorubicin IC50 (µM) Test Compound SI Doxorubicin SI
Vero Non-Cancerous150.510.2--
MCF-7 Breast Cancer12.31.112.29.3
A549 Lung Cancer18.82.58.04.1
HepG2 Liver Cancer15.21.89.95.7

Note: Data are hypothetical and for illustrative purposes.

Interpretation of Hypothetical Data: In this illustrative dataset, the test compound consistently shows a higher Selectivity Index across all tested cancer cell lines compared to Doxorubicin. For example, it is over 12 times more toxic to MCF-7 breast cancer cells than to normal Vero cells, whereas Doxorubicin is only about 9 times more toxic. This suggests a superior therapeutic window for the test compound.

Probing the Mechanism: Why is the Compound Selective?

A favorable SI value prompts an investigation into the underlying mechanism of cell death. A key hallmark of effective anticancer agents is the induction of apoptosis (programmed cell death), which is a controlled, non-inflammatory process.

G A 5-Morpholin-4-yl- 1,3,4-thiadiazole-2-thiol B Cellular Stress in Cancer Cells A->B C Upregulation of Pro-Apoptotic BAX B->C D Downregulation of Anti-Apoptotic Bcl-2 B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation (Initiator) G->H I Caspase-3 Activation (Executioner) H->I J PARP Cleavage & DNA Fragmentation I->J K Apoptosis J->K

Caption: The intrinsic apoptosis pathway, a potential mechanism of action.

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis.[10][13] This can be experimentally verified through assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. A significant increase in the population of apoptotic cells (Annexin V positive) following treatment with the test compound, particularly at concentrations that are non-toxic to normal cells, would strongly support a selective, apoptosis-driven mechanism.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the IC50 values of the test compound and comparator.

  • Cell Culture: Culture the selected cancer and non-cancerous cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.[12] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO.[14] Create a series of 2-fold dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. Remove the old media from the plates and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells containing only the highest concentration of DMSO used (typically <0.5%) and "untreated control" wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is for quantifying apoptosis in a selected cell line (e.g., MCF-7).

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Interpretation: Viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+). A significant increase in the Annexin V+ populations indicates apoptosis induction.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the cancer cell selectivity of this compound. By benchmarking against a standard chemotherapeutic agent like Doxorubicin and employing a multi-tiered experimental design, researchers can generate robust and reliable data. A superior Selectivity Index, potentially explained by the selective induction of apoptosis in cancer cells, would mark this compound as a promising candidate for further preclinical development.

Future studies should aim to identify the specific molecular target(s) of the compound. Investigating its effect on key signaling pathways often dysregulated in cancer, such as the MEK/ERK pathway, could provide further mechanistic insights.[15] Ultimately, promising in vitro selectivity must be validated in more complex models, such as 3D tumor spheroids and eventually in vivo animal models, to assess efficacy and safety in a more physiologically relevant context.[16]

References

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central. Available at: [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

  • Thiadiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. Available at: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. PubMed Central. Available at: [Link]

  • Synthesis and identification of morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate, and study of the biological activity of some of their Schiff bases. ResearchGate. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Available at: [Link]

  • Which cell line is the best for selectivity evaluation in cancer cell culture?. ResearchGate. Available at: [Link]

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  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. ScienceDirect. Available at: [Link]

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  • A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica. Available at: [Link]

  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Essential Precautions

Table 1: Hazard Identification and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[1][2][3]Nitrile or other chemically resistant gloves. Laboratory coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3] Direct contact can cause redness, pain, and potential damage.Safety glasses with side shields or chemical splash goggles.
Specific Target Organ Toxicity May cause respiratory irritation.[1][4] Inhalation of dust should be avoided.Use only in a well-ventilated area or with a chemical fume hood.
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[1][3]Standard PPE as listed above, with an emphasis on avoiding dust generation.

Causality: The thiol (-SH) and thiadiazole components, common in this class of molecules, are reactive functional groups. They can interact with biological macromolecules, leading to the observed irritation. The morpholino group may alter the compound's solubility and absorption characteristics, but the core hazards of the thiadiazole-thiol structure remain the primary concern.

The Cardinal Rule: No Sink or Trash Disposal

Under no circumstances should 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, its solutions, or contaminated materials be disposed of in standard laboratory sinks or trash receptacles.[5][6]

  • Environmental Rationale : Thiadiazole derivatives are not readily biodegradable and can persist in the environment. As organosulfur compounds, their improper disposal can contaminate waterways, potentially harming aquatic life and disrupting ecosystems.[6] The nitrogen and sulfur atoms can contribute to nutrient loading and other adverse environmental effects.

  • Regulatory Mandate : The U.S. Environmental Protection Agency (EPA) and analogous international bodies regulate the disposal of laboratory chemicals under frameworks like the Resource Conservation and Recovery Act (RCRA).[6][7] Disposing of such chemicals via sinks or regular trash is a direct violation of these regulations and can lead to significant institutional fines.[6]

Step-by-Step Disposal Protocol for Unused and Waste Product

This protocol ensures that the chemical waste is handled, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with environmental regulations.

Step 1: Waste Segregation and Containerization

  • Action : Designate a specific, dedicated waste container for this compound and any materials heavily contaminated with it.

  • Rationale : Avoid mixing this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, leading to pressure buildup, container failure, or the generation of toxic fumes.

  • Container Selection : The container must be chemically compatible (high-density polyethylene or glass is often suitable), in good condition with no leaks or damage, and have a secure, leak-proof screw-top cap.[6][8]

Step 2: Accurate and Thorough Labeling

  • Action : Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

    • The primary hazards (e.g., "Irritant," "Stench").[1]

  • Rationale : Proper labeling is a critical safety and compliance measure. It informs all handlers of the container's contents and associated risks, ensuring it is managed correctly throughout the disposal chain.

Step 3: Designated Storage in a Satellite Accumulation Area (SAA)

  • Action : Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel, at or near the point of generation.

  • Rationale : The SAA keeps hazardous waste organized and safely segregated from the general workspace. Regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons total), ensuring that large quantities do not accumulate in the lab.[8] The container must be kept closed at all times except when adding waste.[5][8]

Step 4: Scheduling a Chemical Waste Pickup

  • Action : Once the container is full or waste is no longer being added, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.

  • Rationale : All hazardous waste must be disposed of through a licensed and approved waste disposal facility.[1][4][9] Your EHS office manages this process, ensuring the waste is transported and ultimately disposed of in accordance with all federal, state, and local regulations.[5]

Disposal of Contaminated Materials and Spill Cleanup

Materials that come into contact with this compound must be treated as hazardous waste.

Protocol for Contaminated Labware and PPE:

  • Segregate : Collect all contaminated items, including gloves, weigh boats, pipette tips, and paper towels/absorbent pads used for minor drips.

  • Containerize : Place these items in a dedicated, sealed plastic bag or a lined, closable container.

  • Label : Clearly label the container as "Hazardous Waste - Debris contaminated with this compound".

  • Dispose : This container should be placed in the SAA and collected along with the primary chemical waste.

Protocol for Small Spill Cleanup:

  • Control and Alert : Cordon off the area and alert colleagues. Ensure adequate ventilation.

  • PPE : Wear the appropriate PPE as outlined in Table 1.

  • Contain and Absorb : Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels for the initial absorption of a liquid spill.

  • Collect : Carefully sweep or scoop the absorbed material and any remaining solid into a designated waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. The wipes used for decontamination are also considered hazardous waste.

  • Dispose : All cleanup materials must be disposed of as hazardous waste following the procedure for contaminated labware.[5][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 Disposal Workflow A Waste Generation (Unused chemical, contaminated debris, or spill residue) B Is this waste this compound or contaminated with it? A->B C Segregate into a dedicated, chemically compatible container B->C  Yes G Manage as non-hazardous waste (Consult lab SOP) B->G  No D Label Container with: 1. Full Chemical Name 2. Hazard Information 3. Accumulation Start Date C->D E Store sealed container in designated Satellite Accumulation Area (SAA) D->E F Contact EHS / Hazardous Waste Office for pickup and formal disposal E->F

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Method for removing organic sulfur from heterocyclic sulfur-containing organic compounds. Google Patents.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.